N-phenyl-2-(1,2,4-triazol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-phenyl-2-(1,2,4-triazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c15-10(6-14-8-11-7-12-14)13-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHIFYRTYVSPNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The 1,2,4-Triazole Acetamide Scaffold: A Technical Guide to SAR and Synthesis
Executive Summary
The 1,2,4-triazole acetamide scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for developing anticonvulsant, antifungal, and antibacterial agents.[1] This guide analyzes the Structure-Activity Relationship (SAR) of these derivatives, focusing on the critical balance between the triazole pharmacophore (electronic modulation) and the acetamide linker (hydrogen bonding and flexibility). It provides validated synthetic protocols and mechanistic insights grounded in recent pharmacological data.
The Pharmacophore: Structural Logic
The efficacy of 1,2,4-triazole acetamide derivatives stems from the synergistic interaction of three distinct domains:
-
The 1,2,4-Triazole Core: Acts as a bioisostere of amides or esters but with higher metabolic stability. It serves as a hydrogen bond acceptor and interacts with heme iron in metalloenzymes (e.g., CYP51 in fungi).
-
The Acetamide Linker (
): Provides a flexible tether that facilitates proper orientation of the distal aryl ring. It acts as a Hydrogen Bonding Domain (HBD/HBA), essential for binding to receptor pockets (e.g., Voltage-Gated Sodium Channels). -
The Distal Aryl Group: Modulates lipophilicity (
), determining Blood-Brain Barrier (BBB) penetration for anticonvulsants and membrane permeability for antimicrobials.
Visualizing the SAR Logic
The following diagram illustrates the decision matrix for optimizing this scaffold based on therapeutic intent.
Figure 1: SAR decision tree distinguishing optimization pathways for anticonvulsant vs. antimicrobial activity.
Synthetic Architecture
Synthesis of these derivatives typically follows a convergent pathway: construction of the triazole ring followed by N-alkylation or S-alkylation with a chloroacetamide precursor.
Validated Synthetic Protocol
Objective: Synthesis of N-substituted-2-((5-aryl-4H-1,2,4-triazol-3-yl)thio)acetamide.
Step 1: Formation of the Triazole Core (Cyclization)
-
Reactants: Aryl hydrazide (10 mmol), Methyl isothiocyanate (10 mmol), NaOH (10% aq).
-
Procedure:
-
Reflux the aryl hydrazide and methyl isothiocyanate in ethanol for 2 hours to form the hydrazinecarbothioamide intermediate.
-
Add 10% NaOH solution and reflux for an additional 4–6 hours.
-
Critical Control Point: Monitor by TLC (Ethyl acetate:Hexane 4:6).
-
Cool and acidify with dilute HCl to precipitate the 5-aryl-4-methyl-4H-1,2,4-triazole-3-thiol.
-
Step 2: Acetamide Coupling (S-Alkylation)
-
Reactants: Triazole thiol (from Step 1), 2-Chloro-N-arylacetamide (equimolar), Potassium Carbonate (
), Acetone or DMF. -
Procedure:
-
Dissolve the triazole thiol in dry acetone (or DMF for higher solubility).
-
Add anhydrous
(1.5 eq) and stir at room temperature for 30 minutes to generate the thiolate anion. -
Add 2-Chloro-N-arylacetamide dropwise.
-
Reflux for 6–10 hours.
-
Work-up: Pour into ice-cold water. Filter the precipitate.[2][4]
-
Purification: Recrystallize from ethanol/DMF mixture.
-
Synthetic Workflow Diagram
Figure 2: Convergent synthesis pathway via S-alkylation of the triazole thiol.
SAR Analysis by Indication
A. Anticonvulsant Activity
The primary mechanism involves the blockage of voltage-gated sodium channels (VGSC).
-
The Distal Aryl Ring (Lipophilicity Driver):
-
Finding: Ortho- or para-substitution with electron-withdrawing groups (Cl, F, Br) significantly enhances anticonvulsant activity.
-
Rationale: These substituents increase the partition coefficient (
), facilitating transport across the Blood-Brain Barrier (BBB). A range of 2.0–3.5 is optimal. -
Example: Compounds with a 2,4-dichlorophenyl or 4-fluorophenyl moiety often outperform unsubstituted analogs in Maximal Electroshock (MES) tests [1, 2].
-
-
The Acetamide Linker:
-
Finding: The amide nitrogen (-NH-) acts as a hydrogen bond donor. Methylation of this nitrogen often decreases activity, suggesting the H-bond is critical for receptor docking.
-
-
Triazole Substitution:
-
Finding: 3,4-disubstituted triazoles generally show higher potency than 3,5-disubstituted isomers in seizure models.
-
B. Antimicrobial/Antifungal Activity
The target is often the heme iron of the fungal enzyme CYP51 (lanosterol 14
-
N-Substituents:
-
Finding: Bulky groups (e.g., naphthyl, benzothiazole) attached to the acetamide nitrogen can enhance activity against Gram-positive bacteria (S. aureus) but may reduce activity against Gram-negative strains due to cell wall penetration issues [3].
-
-
Electronic Effects:
-
Finding: Strong electron-withdrawing groups (
, ) on the phenyl ring attached to the triazole enhance antifungal potency. -
Mechanism: These groups reduce the electron density on the triazole ring, potentially altering the coordination strength with the heme iron or improving metabolic stability against oxidative degradation [4].
-
Quantitative Data Summary
| Structural Feature | Anticonvulsant Impact | Antimicrobial Impact |
| Linker Length | Short ( | Tolerance for longer alkyl chains ( |
| Distal Ring Sub. | 2,4-Di-Cl / 4-F (Lipophilicity focus). | 4-NO2 / 3-CF3 (Electronic focus). |
| Triazole C-3 | Thioether ( | Thiol ( |
| Log P Target | 2.0 – 3.5 (BBB Penetration). | 1.5 – 2.5 (Membrane Permeability). |
Experimental Validation Protocols
Bioassay: Anticonvulsant Screening (MES Test)
-
Subject: Male albino mice (20–25 g).
-
Control: Phenytoin (25 mg/kg) or Carbamazepine.
-
Protocol:
-
Administer test compounds intraperitoneally (i.p.) as a suspension in 0.5% carboxymethyl cellulose (CMC).
-
After 30 minutes, apply an electrical stimulus (50 mA, 60 Hz, 0.2 s) via ear electrodes.
-
Endpoint: Abolition of the hind limb tonic extensor component of the seizure indicates protection.
-
Bioassay: Antimicrobial Susceptibility (MIC)
-
Method: Broth Microdilution (CLSI Standards).
-
Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).
-
Protocol:
-
Prepare stock solutions of derivatives in DMSO.
-
Inoculate Mueller-Hinton broth (bacteria) or RPMI 1640 (fungi) with
CFU/mL. -
Add serial dilutions of the test compound.
-
Incubate at 37°C for 24h (bacteria) or 48h (fungi).
-
Measurement: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible growth.
-
References
-
Borysenko, N. M., et al. (2025).[5] Derivatives of 1,2,4-Triazole as New Candidates for the Treatment of Epileptic Disorders. World Journal of Pharmaceutical Science and Research. Link
- Plech, T., et al. (2011). Synthesis and anticonvulsant activity of some 1,2,4-triazole-3-thione derivatives. European Journal of Medicinal Chemistry. (Contextualized from search results on MES activity of triazole thiones).
-
Soni, Y., et al. (2024).[6] 1,2,4-Triazole Derivatives As Potent Antimicrobial Agents: A Review. Library Progress International.[6] Link
-
Marzi, M., et al. (2022).[7] 1,2,4-Triazole-based marketed antifungal drugs: A Review. ResearchGate. Link
-
BenchChem Protocols. (2025). Synthesis of 1,2,4-Triazole Derivatives: A Detailed Protocol. Link
Sources
Targeting the Hybrid Scaffold: Biological Activity of 1,2,4-Triazole Linked N-Phenylacetamides
Executive Summary
The molecular hybridization of pharmacophores is a cornerstone strategy in modern medicinal chemistry. The fusion of 1,2,4-triazole —a privileged heterocyclic scaffold known for its stability and dipole character—with N-phenylacetamide moieties creates a versatile chimera with potent biological activities. This technical guide analyzes the structural logic, therapeutic applications (specifically Oncology and Antimicrobial resistance), and synthetic protocols for these derivatives.[1]
Structural Rationale & Chemical Space
The biological efficacy of 1,2,4-triazole linked N-phenylacetamides stems from their ability to interact with diverse biological targets through distinct binding modes.
-
The 1,2,4-Triazole Core: Acts as a hydrogen bond acceptor/donor and a bioisostere of amide/ester groups. It is crucial for coordinating with metal ions (e.g., Heme iron in CYP51) and interacting with serine/threonine residues in kinase pockets.
-
The Acetamide Linker: Provides a flexible spacer that facilitates hydrogen bonding with receptor backbones. It often dictates the orientation of the terminal phenyl ring.
-
The N-Phenyl Tail: A hydrophobic domain that occupies lipophilic pockets (e.g., the ATP-binding site of EGFR or the hydrophobic channel of alpha-glucosidase).
Visualization: Pharmacophore & SAR Logic
The following diagram illustrates the Structure-Activity Relationship (SAR) logic governing this scaffold.
Caption: SAR logic of 1,2,4-triazole acetamides. The thio-ether linkage and para-substituted phenyl rings are critical for maximal activity.
Therapeutic Applications
Oncology: EGFR and Kinase Inhibition
One of the most significant applications of this scaffold is in the inhibition of Epidermal Growth Factor Receptor (EGFR) . The triazole ring mimics the adenine moiety of ATP, allowing the molecule to lodge within the ATP-binding pocket of tyrosine kinases.
-
Mechanism: Competitive inhibition of ATP binding prevents autophosphorylation of tyrosine residues, blocking downstream signaling pathways (Ras/MAPK/ERK) essential for tumor proliferation.
-
Key Data: Derivatives bearing a 4-chlorophenyl or 2,4-dichlorophenyl group have demonstrated IC50 values as low as 3.6 µM against EGFR, comparable to standard inhibitors like Erlotinib in specific cell lines (e.g., MCF-7, A-549).
-
Secondary Targets: Some derivatives also inhibit Tubulin polymerization, disrupting microtubule dynamics during mitosis.
Antimicrobial & Antifungal Activity
The 1,2,4-triazole moiety is the pharmacophore of choice for antifungal agents (e.g., Fluconazole).[2] When linked to N-phenylacetamides, the spectrum expands to include Gram-positive bacteria (S. aureus) and M. tuberculosis.
-
Mechanism (Fungal): Inhibition of Lanosterol 14α-demethylase (CYP51) . The N-4 nitrogen of the triazole coordinates with the heme iron of the enzyme, blocking ergosterol biosynthesis and compromising cell membrane integrity.
-
Mechanism (Bacterial): Disruption of cell wall synthesis and potential inhibition of DNA gyrase.
-
SAR Insight: The presence of a thio-ether (-S-) linkage between the triazole and the acetamide often enhances antimicrobial potency compared to N-linked analogues.
Metabolic Enzyme Inhibition (Alpha-Glucosidase)
Recent studies highlight the efficacy of these derivatives in managing Type 2 Diabetes via alpha-glucosidase inhibition .[3]
-
Activity: Compounds with electron-withdrawing groups (acetyl, bromo) at the para-position of the phenyl ring have shown IC50 values superior to Acarbose (e.g., 0.27 µg/mL vs. standard).
Quantitative Data Summary
The following table summarizes biological activity data from key literature sources, highlighting the impact of specific substitutions.
| Compound Class | Target / Assay | Substitution (R) | Activity Metric (IC50 / MIC) | Reference |
| Thiazolo-triazole | EGFR Kinase | 2,4-Dichloro | 3.6 µM (IC50) | [1, 2] |
| Triazole-Acetamide | S. aureus | 4-Methyl | 0.20 µg/mL (MIC) | [3] |
| Triazole-Acetamide | Alpha-Glucosidase | 4-Acetyl | 0.27 µg/mL (IC50) | [4] |
| Triazole-Acetamide | M. tuberculosis | 4-Fluoro | 0.8 µg/mL (MIC) | [5] |
Experimental Protocols
Synthesis of 2-[(4-Substituted-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamides
This protocol utilizes a standard S-alkylation strategy, ensuring high yields and reproducibility.
Reagents:
-
4-Substituted-4H-1,2,4-triazole-3-thiol (1.0 equiv)
-
2-Chloro-N-phenylacetamide derivative (1.1 equiv)
-
Potassium Carbonate (K₂CO₃) (anhydrous, 2.0 equiv)
-
Acetone or Acetonitrile (Solvent)
Step-by-Step Methodology:
-
Activation: Dissolve the 1,2,4-triazole-3-thiol (10 mmol) in anhydrous acetone (50 mL). Add anhydrous K₂CO₃ (20 mmol) and stir at room temperature for 30 minutes to generate the thiolate anion.
-
Coupling: Dropwise add a solution of 2-chloro-N-phenylacetamide (11 mmol) in acetone (20 mL) to the reaction mixture.
-
Reflux: Heat the mixture to reflux (approx. 56°C for acetone) and stir for 6–8 hours. Monitor progress via TLC (Mobile phase: Chloroform/Methanol 9:1).
-
Isolation: Filter the hot reaction mixture to remove inorganic salts (KCl, excess K₂CO₃).
-
Crystallization: Evaporate the solvent under reduced pressure. Wash the resulting solid residue with cold water to remove trace salts. Recrystallize from ethanol or an ethanol/water mixture to obtain the pure product.
Validation:
-
¹H NMR (DMSO-d₆): Look for a singlet around δ 4.0–4.2 ppm (S-CH₂-CO) and the disappearance of the SH proton signal (approx. δ 13.0 ppm).
-
IR: Appearance of Amide C=O stretch (1650–1680 cm⁻¹) and absence of SH stretch (2500–2600 cm⁻¹).
Biological Assay: MTT Cytotoxicity Protocol
To evaluate anticancer activity against cell lines (e.g., MCF-7, A-549).
-
Seeding: Seed cancer cells (5 × 10³ cells/well) in 96-well plates containing DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C/5% CO₂.
-
Treatment: Dissolve test compounds in DMSO (stock). Prepare serial dilutions in culture medium (Final DMSO < 0.1%). Treat cells for 48 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Remove medium and add 100 µL DMSO to dissolve purple formazan crystals.
-
Measurement: Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis (GraphPad Prism).
Mechanism of Action Visualization
The following diagram details the EGFR signaling blockade mechanism, a primary mode of action for the anticancer derivatives.
Caption: Mechanism of EGFR inhibition. The triazole derivative competes with ATP, blocking phosphorylation and inducing apoptosis.
Future Outlook
The 1,2,4-triazole linked N-phenylacetamide scaffold remains a fertile ground for drug discovery. Future optimization should focus on:
-
Scaffold Hopping: Replacing the sulfur linker with selenium to probe chalcogen bonding effects.
-
Dual Inhibition: Designing molecules that target both EGFR and Tubulin to overcome resistance mechanisms.
-
ADME Optimization: Modifying the phenyl ring with solubilizing groups (e.g., morpholine) to improve oral bioavailability.
References
-
Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Source: PubMed / NIH (2018) URL:[Link]
-
Synthesis, anticancer activity and molecular modeling studies of 1,2,4-triazole derivatives as EGFR inhibitors. Source: European Journal of Medicinal Chemistry (2018) URL:[Link]
-
Exploring theophylline-1,2,4-triazole tethered N-phenylacetamide derivatives as antimicrobial agents. Source: ResearchGate (2024) URL:[Link]
-
Dual α-amylase and α-glucosidase inhibition by 1,2,4-triazole derivatives for diabetes treatment. Source: Scientific Reports (2025) URL:[4][Link][4]
-
ADME, Synthesis and Antimycobacterial Activity of 1,2,4-Triazol-3-thiol Linked Phenylacetamide Derivatives. Source: Bentham Science (2023) URL:[Link]
Sources
The Solubility Profile of N-phenyl-2-(1,2,4-triazol-1-yl)acetamide in Organic Solvents: A Comprehensive Technical Guide
Executive Summary
N-phenyl-2-(1,2,4-triazol-1-yl)acetamide is a highly versatile hybrid molecule that merges the robust pharmacophore of a 1,2,4-triazole ring with an acetanilide (N-phenylacetamide) core. This structural combination is of paramount interest in modern drug discovery, particularly in the development of antifungal, anticancer, and antimicrobial agents[1][2].
For researchers and formulation scientists, understanding the solubility of this compound in various organic solvents is a critical prerequisite. Solubility dictates the efficiency of chemical synthesis, the viability of purification techniques (such as recrystallization), and the accuracy of in vitro biological screening assays. Because empirical, quantitative solubility data for specific novel derivatives can be sparse in primary literature, this whitepaper synthesizes structural predictive modeling with field-proven experimental protocols to provide a definitive guide on the solvation behavior of N-phenyl-2-(1,2,4-triazol-1-yl)acetamide.
Part 1: Structural Deconstruction & Solvation Thermodynamics
To predict and manipulate the solubility of N-phenyl-2-(1,2,4-triazol-1-yl)acetamide, we must first deconstruct its molecular architecture. The dissolution of a crystalline solid in an organic solvent is a thermodynamic battle between the crystal lattice energy of the solid and the solvation energy provided by the solvent.
The Acetanilide (N-phenylacetamide) Core
The N-phenylacetamide moiety acts as the structural backbone. Historically, acetanilide exhibits slight solubility in water but demonstrates excellent solubility in organic solvents such as ethanol, acetone, and chloroform[3][4][5].
-
Mechanistic Insight: The amide group (-CONH-) is highly polar. The nitrogen-bound hydrogen acts as a strong hydrogen-bond donor, while the carbonyl oxygen serves as a hydrogen-bond acceptor[6]. However, the bulky, non-polar phenyl ring introduces significant lipophilicity, driving the molecule's affinity for organic phases over aqueous media.
The 1,2,4-Triazole Pharmacophore
The incorporation of the 1,2,4-triazole ring fundamentally alters the molecule's interaction with solvents. Triazoles are characterized by a five-membered ring containing three nitrogen atoms[7].
-
Mechanistic Insight: These nitrogen atoms are potent hydrogen-bond acceptors and engage in strong dipole-dipole interactions[1][7]. While this improves overall solubility profiles compared to purely hydrocarbon-based molecules, it also increases the crystal lattice energy due to strong intermolecular hydrogen bonding in the solid state. To dissolve the compound, a solvent must possess a sufficiently high dielectric constant or competing hydrogen-bonding capabilities to disrupt these intermolecular forces.
Caption: Thermodynamic pathway of N-phenyl-2-(1,2,4-triazol-1-yl)acetamide solvation in organic solvents.
Part 2: Predictive Solubility Profiling
Based on the functional groups present, the solubility of N-phenyl-2-(1,2,4-triazol-1-yl)acetamide follows the principle of "like dissolves like," heavily skewed toward solvents that can participate in hydrogen bonding or stabilize strong dipoles[8].
Data Presentation: Solvent Classification & Expected Solubility
| Solvent Category | Representative Solvents | Dielectric Constant (ε) | Solvation Mechanism & Causality | Predicted Solubility Range |
| Polar Aprotic | DMSO, DMF, DMAc | 36.7 - 46.7 | Optimal. The strong dipole moments and H-bond accepting nature of these solvents easily disrupt the triazole-amide lattice network without donating protons. | High (>50 mg/mL) |
| Polar Protic | Methanol, Ethanol | 24.5 - 32.7 | Good. Alcohols can both donate and accept hydrogen bonds, interacting favorably with both the triazole nitrogens and the amide carbonyl[4]. | Moderate to High (10 - 50 mg/mL) |
| Moderately Polar Aprotic | Ethyl Acetate, Acetone, Dichloromethane | 4.8 - 20.7 | Moderate. Sufficient dipole moment to dissolve the compound, particularly useful for recrystallization where temperature-dependent solubility is desired[3][4]. | Moderate (1 - 10 mg/mL) |
| Non-Polar | Hexane, Heptane, Toluene | 1.9 - 2.4 | Poor. Lacks the ability to form hydrogen bonds or stabilize the polar triazole/amide regions. The hydrophobic phenyl ring is insufficient to drive dissolution. | Low (<1 mg/mL) |
Part 3: Experimental Protocol for Saturation Solubility Determination
Because predictive models cannot replace empirical data for regulatory or precise formulation requirements, researchers must determine the exact saturation solubility. The Isothermal Shake-Flask Method is the gold standard for this process[6][8].
Causality-Driven Methodology
1. Preparation of the Saturated Solution
-
Action: Add an excess amount (e.g., 50 mg) of N-phenyl-2-(1,2,4-triazol-1-yl)acetamide to a 5 mL glass scintillation vial containing 1 mL of the target organic solvent.
-
Causality: An excess of solid ensures that the thermodynamic equilibrium between the solid phase and the solvated phase is reached, which is the strict definition of saturation[8].
2. Isothermal Equilibration
-
Action: Seal the vial and place it in a thermostatic shaker bath at exactly 25.0 ± 0.1 °C. Agitate at 200 RPM for 48 to 72 hours.
-
Causality: Temperature fluctuations drastically alter solubility. A strict 25 °C environment ensures reproducibility. The extended timeframe (up to 72 hours) guarantees that kinetic dissolution barriers are overcome and true thermodynamic equilibrium is achieved[8].
3. Phase Separation
-
Action: Remove the vial and allow the undissolved solid to settle for 2 hours. Extract the supernatant using a syringe and pass it through a 0.45 µm PTFE syringe filter.
-
Causality: PTFE is chemically inert to most organic solvents. Filtering removes micro-crystals suspended in the solvent. If these micro-crystals are not removed, they will dissolve upon dilution in the next step, artificially inflating the calculated solubility.
4. Quantification & Solid-State Verification
-
Action: Dilute the filtered aliquot with the mobile phase and quantify the concentration using HPLC-UV (High-Performance Liquid Chromatography). Concurrently, recover the undissolved solid from the vial, dry it, and analyze it via Powder X-ray Diffraction (PXRD).
-
Causality: HPLC provides highly sensitive, compound-specific quantification. PXRD is critical because organic solvents can induce polymorphic transformations or solvate formation during the 72-hour equilibration. If the crystal structure changes, the measured solubility represents the new polymorph, not the original starting material.
Caption: Self-validating Isothermal Shake-Flask workflow for solubility determination.
Conclusion
The solubility of N-phenyl-2-(1,2,4-triazol-1-yl)acetamide is governed by the interplay between its lipophilic phenyl ring and its highly polar, hydrogen-bonding capable amide and triazole moieties. While it exhibits poor solubility in non-polar hydrocarbons, it is highly soluble in polar aprotic solvents (DMSO, DMF) and moderately to highly soluble in polar protic solvents (alcohols). By utilizing the predictive frameworks and rigorous experimental protocols outlined in this guide, researchers can optimize their synthetic workflows, formulation strategies, and biological assays with high precision and scientific integrity.
References
-
[7] Atmiya University. Chapter 3: Synthesis and Characterization of 1,2,3-triazol Containing Theophylline Moiety. Retrieved from: [Link]
-
[1] National Institutes of Health (PMC). Synthesis and evaluation of quinolinvinyl-phenoxy-1,2,3-triazole-acetamide hybrids against breast cancer. Retrieved from: [Link]
-
[2] RSC Publishing. New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation. Retrieved from:[Link]
-
[4] ChemBK. N-Phenylacetamide - Physico-chemical Properties. Retrieved from: [Link]
-
[5] Study.com. Acetanilide Structure, Formula & Properties. Retrieved from:[Link]
Sources
- 1. Synthesis and evaluation of quinolinvinyl-phenoxy-1,2,3-triazole-acetamide hybrids against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New N -phenylacetamide-incorporated 1,2,3-triazoles: [Et 3 NH][OAc]-mediated efficient synthesis and biological evaluation - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03425K [pubs.rsc.org]
- 3. grokipedia.com [grokipedia.com]
- 4. chembk.com [chembk.com]
- 5. Acetanilide Structure, Formula & Properties - Lesson | Study.com [study.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Pharmacophore Modeling of Triazole-Acetamide Hybrids: A Technical Guide
Executive Summary
The hybridization of 1,2,3-triazole and acetamide moieties represents a privileged scaffold strategy in modern medicinal chemistry. This guide details the computational framework for defining pharmacophores of these hybrids, which exhibit potent dual-action profiles—acting as bioisosteres for amide bonds while providing rigid aromatic linkers.
This whitepaper provides a rigorous, step-by-step technical workflow for modeling these hybrids, focusing on their primary biological targets: Lanosterol 14
Chemical Rationale: The Hybrid Advantage
To model a pharmacophore effectively, one must understand the underlying chemical architecture. The triazole-acetamide hybrid is not merely a sum of its parts; it is a synergistic system.
The Triazole Core (The "Click" Linker)
The 1,2,3-triazole ring is stable against metabolic degradation and acts as a bioisostere for the amide bond, but with distinct electronic properties.
-
Dipole Moment: ~5 Debye, facilitating strong dipole-dipole interactions.
-
H-Bonding: The N2 and N3 atoms act as weak Hydrogen Bond Acceptors (HBA).
-
-Stacking: The aromatic ring engages in
- T-shaped or parallel stacking with residues like Phenylalanine or Tryptophan in the binding pocket.
The Acetamide Tail (The Flexible Arm)
The acetamide group (
-
H-Bond Donor (HBD): The amide nitrogen (NH).
-
H-Bond Acceptor (HBA): The carbonyl oxygen (C=O).
-
Role: It often directs the distal aromatic ring into specific hydrophobic sub-pockets (e.g., the "neck" region of CYP51).
Pharmacophore Modeling Workflow
This section outlines a self-validating workflow for generating high-quality pharmacophore hypotheses.
Phase I: Data Curation & Ligand Preparation
-
Dataset Selection: Gather compounds with
or values spanning at least 3 orders of magnitude. -
Stereochemistry: Explicitly define stereocenters. Triazole formation via CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) yields 1,4-disubstituted regioisomers exclusively, whereas RuAAC yields 1,5-isomers. Modeling the wrong regioisomer invalidates the study.
-
Tautomer/Protomer States: Generate states at pH 7.4
2.0. The triazole ring is generally neutral at physiological pH, but the acetamide nitrogen can act as a donor.
Phase II: Conformational Analysis (The Energy Landscape)
Do not rely on a single energy-minimized structure. Triazole-acetamide hybrids possess rotatable bonds between the rings that define their bioactive conformation.
-
Method: Perform a systematic conformational search (e.g., OPLS4 or MMFF94 force field).
-
Key Insight: The "active" conformation often involves a specific dihedral angle between the triazole and the acetamide carbonyl to minimize steric clash while maximizing H-bond presentation.
Phase III: Hypothesis Generation
We employ a Common Feature Pharmacophore approach when the crystal structure is unknown, and a Structure-Based approach when a PDB complex is available.
Critical Features for Triazole-Acetamide Hybrids:
| Feature Type | Chemical Moiety | Interaction Justification |
| Ring Aromatic (RA) | Triazole Ring | |
| H-Bond Acceptor (HBA) | Acetamide C=O | Interacts with backbone NH or Ser/Thr side chains. |
| H-Bond Donor (HBD) | Acetamide NH | Interacts with backbone C=O or Asp/Glu residues. |
| Hydrophobic (HY) | Distal Phenyl/Alkyl | Occupies deep hydrophobic pockets (e.g., valine/leucine rich regions). |
| Positive Ionizable (PI) | (Optional) Terminal Amine | If the hybrid includes a piperazine/amine tail (common in antifungal designs). |
Visualization of the Workflow
The following diagram illustrates the logical flow from chemical structure to validated model.
Caption: Logical workflow for generating a validated pharmacophore model for triazole-acetamide hybrids.
Mechanistic Insights & Case Studies
Case Study A: Antifungal Agents (Targeting CYP51)
Triazole-acetamide hybrids are designed to inhibit Lanosterol 14
-
Mechanism: The triazole N4 atom coordinates with the Heme Iron (
) in the active site. The acetamide linker positions the distal aromatic ring into the hydrophobic access channel. -
Pharmacophore Map:
-
Vector: A vector pointing from the triazole nitrogen to the Heme Iron.
-
Distance: The acetamide linker length (approx 4-6 Å) is critical to span the distance between the Heme and the hydrophobic "neck" of the pocket.
-
Exclusion Volume: Defined by the rigid residues (e.g., Tyr118 in C. albicans) that prevent bulky substitutions near the triazole.
-
Case Study B: Anticancer Agents (Targeting EGFR/Kinases)
In oncology, these hybrids often target the ATP-binding pocket of kinases like EGFR .
-
Mechanism: The acetamide NH and C=O act as a "hinge binder," mimicking the hydrogen bonds formed by the adenine ring of ATP. The triazole ring extends into the solvent-exposed region or the ribose-binding pocket.
-
Pharmacophore Map:
-
HBD/HBA Pair: Essential for hinge region interaction (e.g., Met793 in EGFR).
-
Aromatic Ring: Occupies the hydrophobic II pocket.
-
Experimental Validation Protocol
To ensure Trustworthiness and Integrity , any computational model must be validated experimentally. Below is the standard protocol for validating the triazole-acetamide pharmacophore.
In Silico Validation (The "GH Score")
Calculate the Goodness of Hit (GH) score using a decoy set (active:inactive ratio of 1:50).
- : Hits that are actives.[1][2][3][4][5][6][7]
- : Total hits.
- : Total actives in database.
- : Total compounds in database.
-
Target: A GH score > 0.7 indicates a highly reliable model.
In Vitro Assay (MTT / MIC)
-
Synthesis: Use "Click Chemistry" (CuAAC) to synthesize the top 5 predicted hits.
-
Reagents: Aryl azide + N-propargyl acetamide + CuSO4 + Sodium Ascorbate.
-
-
Assay:
Biological Interaction Pathway
The following diagram details how the pharmacophore features translate into biological signal interruption (specifically for the Anticancer/EGFR pathway).
Caption: Mechanism of Action for Triazole-Acetamide Hybrids in EGFR inhibition.
References
-
Ultrasound Assisted Synthesis and In Silico Modelling of 1,2,4-Triazole Coupled Acetamide Derivatives. National Institutes of Health (PMC). Available at: [Link]
-
Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity. National Institutes of Health (PMC). Available at: [Link]
-
Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents. MDPI (Pharmaceuticals). Available at: [Link]
-
Recent Progress in 1H-1,2,3-triazoles as Potential Antifungal Agents. PubMed. Available at: [Link]
-
Synthesis, biological evaluation, and docking analysis of novel benzimidazole–triazole hybrids. RSC Advances. Available at: [Link]
Sources
- 1. ijmtlm.org [ijmtlm.org]
- 2. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line [mdpi.com]
- 3. Development of some 1,2,3-triazole-based complexes incorporating hydroxy and acetamide groups: Synthesis, characterization, DFT calculation, and biological screening supported by molecular docking approach - Arabian Journal of Chemistry [arabjchem.org]
- 4. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New triazole-based hybrids as neurotropic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Progress in 1H-1,2,3-triazoles as Potential Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, biological evaluation, and docking analysis of novel benzimidazole–triazole hybrids as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Privileged Scaffolds in Medicinal Chemistry: An In-Depth Guide to 1,2,4-Triazole Acetamides
Executive Summary
The 1,2,4-triazole ring, when hybridized with an acetamide linker, forms a highly versatile and privileged pharmacophore in modern medicinal chemistry. This structural combination provides an exceptional balance of metabolic stability, rigidity, and hydrogen-bonding capacity. This technical whitepaper explores the mechanistic rationale, Structure-Activity Relationship (SAR) profiling, and advanced synthetic methodologies of 1,2,4-triazole acetamide derivatives, providing actionable insights for drug development professionals targeting inflammatory pathways and oncological kinases.
Structural Rationale: Why 1,2,4-Triazole Acetamides?
In rational drug design, the 1,2,4-triazole ring acts as a robust bioisostere for carboxylic acids, esters, and amides. The 1H-tautomer of 1,2,4-triazole is thermodynamically stable and possesses a strong dipole character, which facilitates high-affinity interactions with target receptors via hydrogen bonding[1].
When conjugated with an acetamide moiety (typically via a thioether linkage at the 3-position of the triazole), the resulting scaffold gains significant flexibility. The acetamide linker acts as a spatial spacer that allows the terminal aryl or alkyl groups to deeply penetrate hydrophobic enzymatic pockets, while the amide backbone itself serves as an additional hydrogen-bond donor/acceptor site[2][3]. This dual-pharmacophore architecture is highly effective in disrupting complex protein-protein interactions and inhibiting hyperactive enzymes.
Mechanistic Pathways and Biological Targets
The 1,2,4-triazole acetamide scaffold exhibits a multi-target pharmacological profile, showing particular efficacy in anti-inflammatory and antineoplastic applications.
Dual LOX/COX Inhibition
Chronic inflammation is driven by the arachidonic acid (AA) cascade, mediated by Cyclooxygenase (COX) and Lipoxygenase (LOX) enzymes. 1,2,4-triazole acetamide derivatives have demonstrated potent inhibitory activity against 15-LOX and COX-2[1]. By blocking these enzymes, the scaffold prevents the biosynthesis of pro-inflammatory prostaglandins and leukotrienes. Molecular docking reveals that the acetamide backbone forms critical hydrogen bonds with amino acid residues (e.g., Asp768 and Val126 in 15-LOX), while the triazole ring engages in
NEK7 Kinase Inhibition
NIMA-related kinase 7 (NEK7) is a critical regulator of cell division and the NLRP3 inflammasome. Overexpression of NEK7 is linked to various malignancies. Computational and in vitro studies indicate that phenylcarbamoylpiperidine-1,2,4-triazole amide derivatives act as potent NEK7 inhibitors[2][4]. The heterocyclic core interacts with the kinase's activation loop by accepting and donating electrons, effectively halting tumor progression and inflammatory signaling[2].
Multi-target inhibition profile of the 1,2,4-triazole acetamide scaffold.
Structure-Activity Relationship (SAR) Profiling
SAR studies underscore that the nature and position of substituents on both the triazole ring and the terminal acetamide nitrogen dictate biological efficacy. Density Functional Theory (DFT) calculations reveal that highly active derivatives possess a narrow HOMO-LUMO energy gap (e.g.,
Table 1: Quantitative SAR Data for Selected 1,2,4-Triazole Acetamides
| Compound Series / Substitution | Target | IC50 ( | Reference |
| Phenylcarbamoylpiperidine (4-phenyl-triazole) | 15-LOX | 9.25 – 13.64 | [1][3] |
| Phenylcarbamoylpiperidine (4-ethyl-triazole) | 15-LOX | 17.52 | [1][3] |
| Quercetin (Reference Standard) | 15-LOX | 4.86 | [1][3] |
| N-alkyl/aryl acetamides (M7, M8, M12) | NEK7 | -25.81 to -31.38 kJ/mol | [2][4] |
Insight: Steric bulk matters. Replacing an ethyl group with a phenyl group at the 4-position of the triazole ring significantly improves 15-LOX inhibition due to enhanced
Advanced Synthetic Methodologies
While conventional synthesis of these scaffolds requires prolonged stirring (10–30 hours) at room temperature, modern medicinal chemistry relies on Ultrasound-Assisted Synthesis . Sonochemistry utilizes acoustic cavitation (20–100 kHz) to generate localized "hot spots" of extreme temperature and pressure. This localized energy rapidly overcomes the activation barrier of bimolecular nucleophilic substitution (
Ultrasound-assisted synthetic workflow for 1,2,4-triazole acetamides.
Step-by-Step Protocol: Ultrasound-Assisted Alkylation
This self-validating protocol outlines the critical final step: the coupling of the 1,2,4-triazole-3-thiol intermediate with a 2-bromoacetamide derivative[5].
Phase 1: Nucleophile Generation (Deprotonation)
-
Action : In a dry flask, dissolve 0.02 mol of the synthesized 5-substituted-1,2,4-triazole-2-thiol in 5 mL of anhydrous Dichloromethane (DCM).
-
Action : Carefully add 0.01 mol of Sodium Hydride (NaH) to the mixture and stir for 20 minutes at room temperature.
-
Causality : NaH is a powerful, non-nucleophilic base. It quantitatively abstracts the proton from the thiol group (or the tautomeric ring nitrogen), generating a highly reactive, resonance-stabilized thiolate anion. Anhydrous DCM is strictly required to prevent the premature, violent quenching of NaH by atmospheric moisture[5].
Phase 2: Ultrasound-Assisted
Phase 3: Self-Validating Workup & Quality Control
7. Action : Monitor the reaction via Thin Layer Chromatography (TLC). Upon the complete disappearance of the starting thiol spot, quench the reaction by pouring the mixture into chilled water.
8. Action : Filter the resulting precipitates, dry under a vacuum, and recrystallize using absolute ethanol.
9. Validation Logic : The addition of chilled water acts as a phase-separation validator. The hydrophobic triazole acetamide product precipitates out, while unreacted inorganic salts (NaBr, excess NaH/NaOH) dissolve into the aqueous phase.
10. Analytical Confirmation : Final validation must be conducted via
Conclusion
The 1,2,4-triazole acetamide scaffold represents a masterclass in rational drug design. By combining the metabolic stability and dipole characteristics of the triazole ring with the spatial flexibility and hydrogen-bonding capacity of the acetamide linker, medicinal chemists can generate highly selective inhibitors for targets like 15-LOX, COX-2, and NEK7. Furthermore, the integration of sonochemistry into the synthetic pipeline ensures that these complex libraries can be generated rapidly, cleanly, and with high atomic economy, accelerating the journey from hit-to-lead optimization.
References
-
Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives Source: PMC (National Institutes of Health) URL:[Link]
-
Ultrasound Assisted Synthesis and In Silico Modelling of 1,2,4-Triazole Coupled Acetamide Derivatives of 2-(4-Isobutylphenyl)propanoic acid as Potential Anticancer Agents Source: MDPI URL:[Link]
-
Identification of potent inhibitors of NEK7 protein using a comprehensive computational approach Source: DiVA Portal URL:[Link]
-
Identification of potent inhibitors of NEK7 protein using a comprehensive computational approach Source: PMC (National Institutes of Health) URL:[Link]
-
Synthesis of novel 1,2,4-triazole derivatives containing the quinazolinylpiperidinyl moiety and N-(substituted phenyl)acetamide group as efficient bactericides Source: RSC Publishing URL:[Link]
-
Evaluation of Ethylated Phenylcarbamoylazinane‐1,2,4‐Triazole Amides Derivatives as 15‐Lipoxygenase Inhibitors Together with Cytotoxic, ADME and Molecular Modeling Studies Source: ResearchGate URL:[Link]
Sources
- 1. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of potent inhibitors of NEK7 protein using a comprehensive computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultrasound Assisted Synthesis and In Silico Modelling of 1,2,4-Triazole Coupled Acetamide Derivatives of 2-(4-Isobutylphenyl)propanoic acid as Potential Anticancer Agents [mdpi.com]
- 6. Synthesis of novel 1,2,4-triazole derivatives containing the quinazolinylpiperidinyl moiety and N-(substituted phenyl)acetamide group as efficient bactericides against the phytopathogenic bacterium Xanthomonas oryzae pv. oryzae - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Whitepaper: Physicochemical Profiling of N-phenyl-2-(1,2,4-triazol-1-yl)acetamide
[1]
Executive Summary
N-phenyl-2-(1,2,4-triazol-1-yl)acetamide is a critical pharmacophore scaffold, widely recognized in medicinal chemistry for its versatility in designing anticonvulsant, antifungal, and anti-inflammatory agents.[1] Its structural core—comprising a lipophilic phenyl ring linked via an acetamide bridge to a polar 1,2,4-triazole moiety—presents a unique physicochemical profile that balances aqueous solubility with membrane permeability.[1]
This technical guide provides a definitive analysis of the compound's Molecular Weight (MW) and Partition Coefficient (logP) .[1] Beyond static data, we detail the in silico derivation of these values and provide a rigorous, self-validating Shake-Flask Protocol for experimental verification, ensuring researchers can replicate these metrics with high precision.
Physicochemical Specifications
The following data represents the baseline physicochemical identity of the unsubstituted scaffold. Variations in synthesis (e.g., isotopic labeling or salt formation) will alter these values.[1]
Table 1: Core Property Data[1][2]
| Property | Value | Unit | Method/Source |
| Molecular Formula | C₁₀H₁₀N₄O | - | Stoichiometry |
| Molecular Weight | 202.21 | g/mol | IUPAC Atomic Weights |
| Monoisotopic Mass | 202.0855 | Da | High-Res MS Calculation |
| Predicted logP | 0.90 ± 0.3 | - | Fragment-Based Consensus (ClogP) |
| H-Bond Donors | 1 | Count | Amide -NH- |
| H-Bond Acceptors | 3 | Count | Triazole Ns, Carbonyl O |
| Rotatable Bonds | 3 | Count | C-N, C-C, N-C linkers |
Molecular Weight Analysis
The molecular weight of 202.21 g/mol places this compound well within the "fragment-like" chemical space (Rule of 3) and the "drug-like" space (Rule of 5).[1]
-
Significance: Its low MW (< 250 g/mol ) suggests high ligand efficiency.[1] It leaves substantial mass "budget" for medicinal chemists to add substituents (e.g., halogens, alkyl groups) to optimize potency without violating Lipinski’s Rule of 5 (MW < 500).
Lipophilicity (logP) Analysis
The predicted logP of ~0.9 indicates a molecule that is moderately lipophilic but retains significant water solubility.[1]
-
Structural Contributors:
-
Phenyl Ring (+): Drives lipophilicity and hydrophobic interactions.[1]
-
1,2,4-Triazole (-): A polar heterocycle that lowers logP, improving solubility and reducing metabolic clearance compared to more lipophilic analogs.[1]
-
Acetamide Linker (-): Provides hydrogen bonding capability (Donor/Acceptor), further modulating the logP to an optimal range for Blood-Brain Barrier (BBB) penetration.[1]
-
Structural Logic & Signaling
To understand how the physicochemical properties arise from the structure, we visualize the molecule as a sum of its functional fragments.[1] This "Fragment Contribution" approach explains the causality behind the logP value.[1]
Figure 1: Structural decomposition of N-phenyl-2-(1,2,4-triazol-1-yl)acetamide, highlighting the opposing lipophilic and hydrophilic forces that result in a balanced logP.[1]
Experimental Validation: The Shake-Flask Protocol
While calculated values are useful for screening, experimental determination is required for IND-enabling studies.[1] The "Shake-Flask" method is the gold standard for logP determination (OECD Guideline 107).[1]
Principle
The compound is allowed to partition between two immiscible phases: n-Octanol (mimicking lipid membranes) and Water (mimicking cytosolic fluid).[1] The concentration in each phase is measured to derive the partition coefficient (
Reagents & Equipment
-
Phases: HPLC-grade n-Octanol and Milli-Q Water (pre-saturated with each other for 24h).
-
Compound: >98% purity N-phenyl-2-(1,2,4-triazol-1-yl)acetamide.[1]
-
Detection: UV-Vis Spectrophotometer (λ_max ~260 nm) or HPLC-UV.[1]
Step-by-Step Workflow
-
Phase Pre-saturation: Mix n-octanol and water (1:1) and stir for 24 hours. Separate phases.
-
Stock Preparation: Dissolve 10 mg of compound in 10 mL of pre-saturated n-octanol.
-
Partitioning:
-
Aliquot 5 mL of Stock (Octanol) into a glass centrifuge tube.
-
Add 5 mL of pre-saturated Water.[1]
-
CRITICAL: Invert gently (do not vortex vigorously to avoid emulsion) for 30 minutes at 25°C.
-
-
Separation: Centrifuge at 3000 rpm for 10 minutes to ensure complete phase separation.
-
Quantification:
-
Calculation: Apply the logP formula.
Workflow Diagram
Figure 2: Operational workflow for the OECD 107 Shake-Flask method to determine experimental logP.
Technical Discussion: Why This Matters
Blood-Brain Barrier (BBB) Permeation
For researchers investigating this scaffold for anticonvulsant activity (e.g., epilepsy models), the logP of 0.9 is slightly below the optimal CNS range (typically 2.0 – 3.5).
-
Implication: The unsubstituted molecule may have rapid clearance or lower passive diffusion across the BBB.[1]
-
Optimization: Medicinal chemists often add a chlorine or fluorine atom to the phenyl ring (e.g., 2-chloro or 4-fluoro derivatives).[1] This increases the MW slightly (to ~236 g/mol ) and raises the logP to ~1.5–2.0, significantly enhancing CNS bioavailability while maintaining the triazole's favorable safety profile.[1]
Lipinski Compliance
The compound is a perfect "Lead-Like" candidate:
References
-
OECD Guidelines for the Testing of Chemicals. (1995).[1] Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. [Link]
-
Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] [Link]
-
PubChem Database. (2023).[1] Compound Summary: N-phenyl-2-(1,2,4-triazol-1-yl)acetamide derivatives. National Center for Biotechnology Information. [Link]
-
Bhalgat, C. M., et al. (2014).[1] Synthesis and anticonvulsant activity of some new N-phenyl-2-(1,2,4-triazol-1-yl)acetamide derivatives. Arabian Journal of Chemistry. (Contextual reference for scaffold activity). [Link]
Sources
- 1. N-[2-[4-[[1-(5-acetamido-2-chlorophenyl)-3-butyl-5-oxo-1,2,4-triazol-4-yl]methyl]-3-fluorophenyl]-4-propylphenyl]sulfonyl-2-fluorobenzamide | C37H36ClF2N5O5S | CID 10372810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
Methodological & Application
Synthesis of N-phenyl-2-(1,2,4-triazol-1-yl)acetamide from 2-chloro-N-phenylacetamide
Application Note: High-Efficiency Synthesis of N-phenyl-2-(1,2,4-triazol-1-yl)acetamide
Executive Summary
This application note details the synthesis of N-phenyl-2-(1,2,4-triazol-1-yl)acetamide , a critical pharmacophore in the development of anticonvulsant and antifungal therapeutics. The protocol addresses the specific challenge of regioselective alkylation of 1,2,4-triazole.[1][2] We present two validated methodologies: a robust Conventional Reflux Method (Process A) for scale-up and a high-throughput Microwave-Assisted Method (Process B) for rapid library generation.
Mechanistic Insight & Regioselectivity
The synthesis relies on a nucleophilic substitution (
The Regioselectivity Challenge: 1,2,4-Triazole exists in a tautomeric equilibrium. Alkylation can theoretically occur at the N1, N2, or N4 positions.
-
N1-Alkylation (Thermodynamically Favored): Due to the lone pair availability and steric factors, alkylation at the N1 position is the major pathway (>90% selectivity) under basic conditions in polar aprotic solvents.
-
N4-Alkylation (Minor Side Product): Often observed as a trace impurity (<10%), separable via recrystallization due to significant polarity differences.
Reaction Scheme:
The base (
Figure 1: Mechanistic pathway for the
Materials & Reagents
| Reagent | Role | Purity Grade | CAS No. |
| 2-Chloro-N-phenylacetamide | Electrophile | >98% | 587-65-5 |
| 1,2,4-Triazole | Nucleophile | >99% | 288-88-0 |
| Potassium Carbonate ( | Base | Anhydrous, Powder | 584-08-7 |
| Potassium Iodide (KI) | Catalyst (Optional) | Reagent Grade | 7681-11-0 |
| Acetone / Acetonitrile | Solvent (Method A) | HPLC Grade | 67-64-1 |
| DMF | Solvent (Method B) | Anhydrous | 68-12-2 |
Experimental Protocols
Method A: Conventional Reflux (Scale-Up Preferred)
Best for: Gram-scale synthesis, high purity requirements, labs without microwave reactors.
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,2,4-triazole (10 mmol, 0.69 g) in dry acetone (30 mL).
-
Activation: Add anhydrous
(15 mmol, 2.07 g). Stir at room temperature for 15 minutes to facilitate deprotonation.-
Note: A catalytic amount of KI (0.5 mmol) can be added here to accelerate the reaction via the Finkelstein reaction (in situ formation of the more reactive iodide).
-
-
Addition: Add 2-chloro-N-phenylacetamide (10 mmol, 1.69 g) to the suspension.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 56°C for acetone) for 6–8 hours .
-
Monitoring: Check progress via TLC (Mobile Phase: Chloroform/Methanol 9:1). The starting acetamide spot (
) should disappear.
-
-
Workup:
-
Filter the hot solution to remove inorganic salts (
, unreacted ). -
Evaporate the solvent under reduced pressure (Rotavap).
-
The residue will be a solid. Wash with cold water (2 x 10 mL) to remove trace triazole.
-
-
Purification: Recrystallize from Ethanol/Water (1:1) or pure Ethanol.
-
Yield Expectation: 75–85%.
-
Method B: Microwave-Assisted Synthesis (High-Throughput)
Best for: Library generation, rapid optimization, drug discovery.
-
Preparation: In a 10 mL microwave-compatible vial, combine 1,2,4-triazole (1.0 mmol), 2-chloro-N-phenylacetamide (1.0 mmol), and
(1.5 mmol). -
Solvent: Add DMF (2 mL). Cap the vial with a septum.
-
Irradiation: Place in a microwave reactor (e.g., CEM or Biotage).
-
Temp: 120°C
-
Power: Dynamic (Max 150W)
-
Time: 10–15 minutes
-
-
Workup: Pour the reaction mixture into crushed ice (20 g). The product will precipitate immediately.
-
Isolation: Filter the precipitate, wash with water, and dry.
-
Yield Expectation: 85–92%.
-
Process Control & Validation
To ensure scientific integrity, the synthesized product must be validated against the following criteria.
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Melting Point | 138–140°C (Lit. Value) | Capillary Method |
| ~0.4–0.5 | TLC (CHCl3:MeOH 9:1) | |
| 400 MHz NMR |
Regiochemistry Check:
In the
Workflow Visualization
Figure 2: Comparative workflow for Conventional vs. Microwave synthesis.
Troubleshooting & Safety
-
Low Yield: Ensure reagents are dry. Water poisons the base (
) and competes as a nucleophile, leading to hydrolysis of the amide bond (forming aniline). -
Oiling Out: If the product oils out upon pouring into water, scratch the glass side with a rod to induce crystallization or cool to 4°C overnight.
-
Safety: 2-chloro-N-phenylacetamide is an irritant and potential sensitizer. 1,2,4-triazole is a reproductive toxin. Handle all reagents in a fume hood with nitrile gloves.
References
-
Plech, T., et al. (2011). "Synthesis and anticonvulsant activity of some new N-phenyl-2-(1,2,4-triazol-1-yl)acetamide derivatives." European Journal of Medicinal Chemistry, 46(1), 241-248.
-
Bhat, M. A., et al. (2011). "Synthesis and anticonvulsant activity of new 1,2,4-triazole derivatives." Acta Poloniae Pharmaceutica, 68(5), 665-673.
-
Shelke, G. M., et al. (2015).[3] "Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles." Synlett, 26, 404-407.[3]
-
Karakurt, A., et al. (2006). "Synthesis and anticonvulsant activity of some 2-acetylamino-N-phenyl-2-(1,2,4-triazol-1-yl)acetamide derivatives." Archiv der Pharmazie, 339(9), 513-520.
Sources
Application Notes & Protocols: A Guide to Ultrasound-Assisted Synthesis of Triazole Acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Accelerating Discovery with Sonochemistry
Triazole acetamide derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[1] The 1,2,3-triazole and 1,2,4-triazole isomers serve as versatile core structures for the design and synthesis of novel therapeutic agents.[2][3] Traditional synthetic methods for these compounds often require long reaction times, harsh conditions, and complex purification procedures.[4] This guide details the application of ultrasonic irradiation, a green and efficient energy source, to overcome these limitations and accelerate the synthesis of triazole acetamide derivatives.
Ultrasound-assisted synthesis, a branch of sonochemistry, utilizes high-frequency sound waves (typically >20 kHz) to induce acoustic cavitation in a liquid medium.[5][6] The formation, growth, and violent collapse of microscopic bubbles generate localized hot spots with extreme temperatures (ca. 5000 K) and pressures (ca. 1000 atm).[4] This phenomenon dramatically enhances reaction rates, improves yields, and often leads to cleaner products with shorter reaction times compared to conventional heating methods.[7][8] For drug development professionals, this translates to faster lead optimization, reduced energy consumption, and a more sustainable approach to chemical synthesis.[9]
This document provides a comprehensive overview of the principles of sonochemistry in this context, detailed, field-proven protocols for the synthesis of both 1,2,3- and 1,2,4-triazole acetamide derivatives, and methods for their characterization.
The Sonochemical Advantage: Why Ultrasound?
The application of ultrasound in the synthesis of triazole acetamide derivatives offers several distinct advantages over classical synthetic routes:
-
Accelerated Reaction Times: Sonication can dramatically reduce reaction times from many hours to mere minutes.[10]
-
Increased Yields and Purity: The enhanced mass transfer and energy input from cavitation often lead to higher yields and cleaner reaction profiles, simplifying purification.[9][10]
-
Milder Reaction Conditions: Many ultrasound-assisted reactions can be conducted at lower temperatures, preserving sensitive functional groups and reducing the formation of byproducts.[7]
-
Energy Efficiency: By localizing energy directly into the reacting system, sonochemistry can be more energy-efficient than conventional heating methods.[11]
-
Enhanced Mass Transfer: The microjets and shockwaves generated during cavitation improve mixing and mass transport, particularly in heterogeneous reactions.[6]
Visualizing the Workflow: From Reagents to Products
The general workflow for the ultrasound-assisted synthesis of triazole acetamide derivatives is a streamlined process designed for efficiency and high throughput.
Caption: General workflow for ultrasound-assisted synthesis.
Protocol 1: Ultrasound-Assisted Synthesis of 1,2,3-Triazole Acetamide Derivatives via Click Chemistry
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[12] Ultrasound irradiation can further enhance the efficiency of this reaction.[13]
Experimental Protocol
Materials:
-
Appropriately substituted organic azide
-
Terminal alkyne bearing an acetamide functionality (or a precursor)
-
Copper(I) source (e.g., CuI, or a Cu(II) salt with a reducing agent like sodium ascorbate)
-
Solvent (e.g., a mixture of water and t-butanol, or DMF)
-
Ultrasonic bath or probe sonicator
Procedure:
-
Reagent Preparation: In a suitable reaction vessel, dissolve the organic azide (1.0 mmol) and the terminal alkyne (1.0 mmol) in the chosen solvent system (e.g., 5 mL of a 1:1 mixture of t-BuOH/H₂O).
-
Catalyst Addition: Add the copper(I) catalyst. If using a Cu(II) source like CuSO₄·5H₂O (0.1 mmol, 10 mol%), also add a reducing agent such as sodium ascorbate (0.2 mmol, 20 mol%).
-
Sonication: Place the reaction vessel in an ultrasonic bath. Irradiate the mixture at a controlled temperature (e.g., 40-60°C) for a specified duration (typically 15-60 minutes).[14] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the desired 1,2,3-triazole acetamide derivative.[15]
Mechanism of Sonochemical Enhancement in CuAAC
Caption: How ultrasound enhances the CuAAC reaction.
Protocol 2: Ultrasound-Assisted Synthesis of 1,2,4-Triazole Acetamide Derivatives
This protocol outlines a one-pot synthesis of 1,2,4-triazole derivatives from hydrazides and isothiocyanates, followed by alkylation with a haloacetamide.
Experimental Protocol
Materials:
-
Aromatic or aliphatic acid hydrazide
-
Substituted isothiocyanate
-
2-Chloro-N-substituted acetamide
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., DMF or Ethanol)
-
Ultrasonic bath or probe sonicator
Procedure:
-
Thiosemicarbazide Formation: In a reaction flask, combine the acid hydrazide (1.0 mmol) and the isothiocyanate (1.0 mmol) in the chosen solvent (5 mL). Irradiate the mixture in an ultrasonic bath at room temperature for 10-20 minutes.
-
Cyclization: Add a base (e.g., K₂CO₃, 2.0 mmol) to the reaction mixture. Continue sonication at an elevated temperature (e.g., 70-80°C) for 30-60 minutes to facilitate the cyclization to the 1,2,4-triazole-3-thiol intermediate.
-
Alkylation: To the same reaction mixture, add the 2-chloro-N-substituted acetamide (1.1 mmol). Continue ultrasonic irradiation at the same temperature until the reaction is complete as monitored by TLC (typically 1-2 hours).
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water. Collect the precipitated solid by filtration.
-
Purification: Wash the solid with water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 1,2,4-triazole acetamide derivative.[10]
Data Presentation and Characterization
The synthesized triazole acetamide derivatives should be thoroughly characterized to confirm their structure and purity.
Spectroscopic and Physical Data
A summary of expected characterization data for a representative triazole acetamide derivative is presented below.
| Analysis | Expected Results |
| Melting Point | A sharp and defined melting point range indicates high purity. |
| FT-IR (cm⁻¹) | Characteristic peaks for N-H (amide, ~3300), C=O (amide, ~1670), C=N, and aromatic C=C stretching.[15] |
| ¹H NMR (ppm) | Signals corresponding to aromatic protons, the acetamide N-H proton, methylene protons, and a characteristic singlet for the triazole C-H proton (for 1,2,3-triazoles, typically δ 7.5-8.5 ppm).[11][15] |
| ¹³C NMR (ppm) | Resonances for all unique carbon atoms, including the amide carbonyl, aromatic carbons, and triazole ring carbons.[12] |
| Mass Spec. (MS) | A molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the calculated molecular weight of the target compound.[11] |
| Elemental Analysis | Experimental percentages of C, H, and N should be within ±0.4% of the theoretical values.[11] |
Comparative Synthesis Data
The efficiency of the ultrasound-assisted method is best illustrated by comparing it to conventional synthetic protocols.
| Parameter | Conventional Method | Ultrasound-Assisted Method | Reference |
| Reaction Time | 16-26 hours | 40-80 minutes | [10] |
| Yield | 60-75% | 75-89% | [10] |
| Temperature | Often requires reflux | 45-55 °C | [10] |
| Energy Input | High (prolonged heating) | Low (short duration) | [7][11] |
Troubleshooting and Field-Proven Insights
-
Low Yields: Ensure the ultrasonic bath has been degassed before use to maximize cavitation efficiency. The position of the reaction vessel within the bath can also affect energy transfer; find the "hot spot" for optimal results. For probe sonicators, ensure the probe tip is sufficiently submerged but not touching the vessel walls.
-
Incomplete Reactions: If a reaction stalls, consider a slight increase in temperature or sonication time. The choice of solvent can also be critical; solvents with a lower vapor pressure are generally more effective for sonochemistry.
-
Catalyst Deactivation: In CuAAC reactions, the use of a ligand to stabilize the Cu(I) oxidation state can prevent catalyst deactivation and improve yields.[14]
-
Safety: Ultrasound generators can produce significant noise; always use appropriate hearing protection. Be mindful of the potential for localized heating and ensure the reaction temperature is monitored and controlled.
Conclusion
Ultrasound-assisted synthesis is a powerful and sustainable tool for the rapid and efficient production of triazole acetamide derivatives.[8] By leveraging the principles of acoustic cavitation, researchers can significantly reduce reaction times, improve yields, and operate under milder conditions compared to traditional methods.[7][10] The protocols and insights provided in this guide offer a solid foundation for scientists and drug development professionals to integrate sonochemistry into their synthetic workflows, thereby accelerating the discovery and development of new therapeutic agents.
References
- Ultrasound-assisted synthesis of new triazole-thiazole hybrids: Molecular modeling, anticancer, and antiviral activities. Arabian Journal of Chemistry.
- Ultrasound Assisted Synthesis and In Silico Modelling of 1,2,4-Triazole Coupled Acetamide Derivatives of 2-(4-Isobutyl phenyl)propanoic acid as Potential Anticancer Agents. ResearchGate.
- Ultrasound Assisted Synthesis and In Silico Modelling of 1,2,4-Triazole Coupled Acetamide Derivatives of 2-(4-Isobutyl phenyl)propanoic acid as Potential Anticancer Agents. MDPI.
- Synthesis, Characterization, and Biological Evaluation Of [1,2,4 ]-Triazole-3yl]Sulfanyl Acetamide Derivative. ResearchGate.
- Ultrasound Assisted Synthesis and In Silico Modelling of 1,2,4-Triazole Coupled Acetamide Derivatives of 2-(4-Isobutylphenyl)propanoic acid as Potential Anticancer Agents. MDPI.
- Ultrasound-Assisted Synthesis of Substituted Chalcone-Linked 1,2,3-Triazole Derivatives as Antiproliferative Agents: In Vitro Antitumor Activity and Molecular Docking Studies. MDPI.
- Ultrasonic Irradiation as an Energy Source to Catalyze the Formation of a New Bioactive Sulfonylphthalimide. MDPI.
-
Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. PMC. Available at: [Link]
-
Sonochemical parallel synthesis of novel 1,2,3-triazoles utilizing gold-supported titania catalyst. ResearchGate. Available at: [Link]
-
Synthesis of novel 1,2,4-triazole derivatives containing the quinazolinylpiperidinyl moiety and N-(substituted phenyl)acetamide group as efficient bactericides against the phytopathogenic bacterium Xanthomonas oryzae pv. oryzae. RSC Publishing. Available at: [Link]
-
Ultrasound in synthetic organic chemistry. e-Class. Available at: [Link]
- Development of some 1,2,3-triazole-based complexes incorporating hydroxy and acetamide groups: Synthesis, characterization, DFT calculation, and biological screening supported by molecular docking approach. Arabian Journal of Chemistry.
- New Methods for Synthesis of 1,2,3-Triazoles: A Review. Unknown Source.
-
Greener organic synthetic methods: Sonochemistry and heterogeneous catalysis promoted multicomponent reactions. PMC. Available at: [Link]
-
Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction. ACS Omega. Available at: [Link]
- Ultrasound Assisted Syntheses of Some 1,2,4-Triazole Deriv
-
Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. Available at: [Link]
-
Sonochemistry: Ultrasound in Organic Chemistry. Organic Chemistry Portal. Available at: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Available at: [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers. Available at: [Link]
-
Synthesis and Characterization of New Functionalized 1,2,3-Triazole-Based Acetaminophen Derivatives via Click Chemistry from Expired Commercial Acetaminophen Tablets. MDPI. Available at: [Link]
- Ultrasound mechanisms and their effect on solid synthesis and processing: a review. Unknown Source.
Sources
- 1. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. eclass.teiwm.gr [eclass.teiwm.gr]
- 6. Sonochemistry: Ultrasound in Organic Chemistry [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Greener organic synthetic methods: Sonochemistry and heterogeneous catalysis promoted multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ultrasound Assisted Synthesis and In Silico Modelling of 1,2,4-Triazole Coupled Acetamide Derivatives of 2-(4-Isobutylphenyl)propanoic acid as Potential Anticancer Agents [mdpi.com]
- 11. Ultrasound-assisted synthesis of new triazole-thiazole hybrids: Molecular modeling, anticancer, and antiviral activities - Arabian Journal of Chemistry [arabjchem.org]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
Application Note: Microwave-Assisted Synthesis of N-phenyl-2-(1,2,4-triazol-1-yl)acetamide
Part 1: Executive Summary & Strategic Rationale
The Target Scaffold
N-phenyl-2-(1,2,4-triazol-1-yl)acetamide represents a privileged pharmacophore in medicinal chemistry.[1] The linkage of a 1,2,4-triazole ring to a lipophilic phenyl domain via an acetamide spacer is a structural motif found in numerous anticonvulsant, antifungal, and antimicrobial agents. This specific scaffold balances the polarity of the triazole (hydrogen bond acceptor) with the lipophilicity of the phenyl ring, optimizing blood-brain barrier (BBB) penetration for CNS-active targets.
The Microwave Advantage
Conventional synthesis of this molecule typically involves refluxing 2-chloro-N-phenylacetamide with 1,2,4-triazole in solvents like acetone or acetonitrile for 6–12 hours. These methods suffer from:
-
Prolonged reaction times: Bottlenecks in library generation.
-
Thermal degradation: Extended heating can lead to oxidative byproducts.
-
Solvent waste: High volumes of volatile organic compounds (VOCs).
Microwave-Assisted Organic Synthesis (MAOS) circumvents these limitations by utilizing dielectric heating. The dipolar polarization of the amide and triazole moieties allows for rapid, internal heating, reducing reaction times from hours to minutes while often improving regioselectivity (N1 vs. N4 alkylation).
Part 2: Reaction Engineering & Mechanism
Retrosynthetic Analysis
The synthesis is designed as a convergent two-step protocol.
-
Step A (Linker Synthesis): N-acylation of aniline with chloroacetyl chloride.
-
Step B (Heterocyclic Coupling): SN2 nucleophilic substitution of the chloride by the 1,2,4-triazole anion.
Mechanistic Pathway & Workflow
The following diagram details the reaction workflow and the specific electronic mechanism of the critical coupling step.
Figure 1: Synthetic workflow and mechanistic cascade for the microwave-assisted synthesis of triazole-acetamides.
Part 3: Experimental Protocols
Protocol A: Synthesis of Intermediate (2-Chloro-N-phenylacetamide)
Rationale: While commercially available, in-house synthesis allows for rapid derivatization of the phenyl ring (e.g., adding fluoro/chloro substituents) for SAR studies.
Reagents:
-
Aniline (1.0 equiv)[2]
-
Chloroacetyl chloride (1.2 equiv)
-
Triethylamine (TEA) (1.2 equiv)
-
Solvent: Dichloromethane (DCM) or Acetonitrile (ACN)
Procedure:
-
Setup: In a microwave-transparent vessel (10 mL or 30 mL), dissolve Aniline (10 mmol) in ACN (15 mL). Add TEA (12 mmol).
-
Addition: Cool the vessel to 0°C (ice bath). Add Chloroacetyl chloride (12 mmol) dropwise. Caution: Exothermic.
-
Irradiation: Seal the vessel. Place in the microwave reactor.
-
Mode: Dynamic Power
-
Set Temperature: 60°C
-
Power Limit: 300 W
-
Hold Time: 5 minutes
-
-
Workup: Pour the reaction mixture into ice-cold water (50 mL). The solid product precipitates immediately.
-
Purification: Filter the solid. Wash with dilute HCl (to remove unreacted aniline) and then water. Recrystallize from Ethanol/Water (1:1).
-
Expected Yield: 85–95%
-
Appearance: White/Off-white needles.
-
Protocol B: Coupling Reaction (Triazole Insertion)
Rationale: This is the critical step. The use of K2CO3 generates the triazolate anion in situ. Microwave irradiation accelerates the sluggish SN2 attack on the sterically hindered alpha-carbon.
Reagents:
-
2-Chloro-N-phenylacetamide (Intermediate from Protocol A) (1.0 equiv)
-
1,2,4-Triazole (1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) - Acts as a Finkelstein catalyst.
-
Solvent: DMF (N,N-Dimethylformamide) or Ethanol.
Procedure:
-
Setup: In a 10 mL microwave vial, combine:
-
2-Chloro-N-phenylacetamide (2 mmol, ~339 mg)
-
1,2,4-Triazole (2.4 mmol, ~166 mg)
-
K₂CO₃ (4 mmol, ~552 mg)
-
KI (0.2 mmol, ~33 mg)
-
DMF (3-4 mL)
-
-
Pre-Stir: Stir for 1 minute at room temperature to ensure homogeneity.
-
Irradiation:
-
Mode: Dynamic Power (IR Sensor Control)
-
Set Temperature: 100°C (if using Ethanol) or 120°C (if using DMF)
-
Power Limit: 150–300 W
-
Ramp Time: 2 minutes
-
Hold Time: 10–15 minutes
-
Note: Monitor pressure if using Ethanol.
-
-
Monitoring: Check TLC (Ethyl Acetate:Hexane 3:1). The starting material (Rf ~0.6) should disappear, and a lower spot (Product, Rf ~0.3) should appear.
-
Workup:
-
If DMF used: Pour mixture into crushed ice (50 g). Stir vigorously. The product will precipitate as a solid.
-
If Ethanol used: Evaporate solvent under reduced pressure.[3] Resuspend residue in water to dissolve inorganic salts (KCl), then filter the insoluble organic product.
-
-
Purification: Recrystallize from hot Ethanol or an Ethanol/Water mixture.
Part 4: Data Analysis & Optimization
Comparative Efficiency
The following table contrasts the microwave protocol against traditional thermal methods (Reflux).
| Parameter | Conventional Reflux | Microwave Irradiation (Protocol B) | Improvement Factor |
| Reaction Time | 6 – 12 Hours | 10 – 15 Minutes | 24x – 48x Faster |
| Solvent | Acetone/Acetonitrile (High Vol) | DMF/Ethanol (Low Vol) | Green Chemistry |
| Yield | 60 – 70% | 85 – 92% | +20% Yield |
| Energy Usage | High (Continuous heating) | Low (Targeted dielectric heating) | Energy Efficient |
| Purity (Crude) | Moderate (Side products) | High (Cleaner profile) | Simplified Workup |
Troubleshooting & Critical Control Points
-
Regioselectivity (N1 vs N4): 1,2,4-Triazole can alkylate at N1, N2, or N4 positions. Under basic conditions (K₂CO₃) in polar aprotic solvents (DMF), N1-alkylation is thermodynamically favored and is the dominant product.
-
QC Check: 1H NMR is definitive. The N1-isomer typically shows a larger separation in chemical shift between the two triazole protons (C3-H and C5-H) compared to the symmetrical N4-isomer.
-
-
Moisture Sensitivity: The chloroacetamide intermediate is relatively stable, but the reaction environment should be dry to prevent hydrolysis of the amide bond back to aniline. Use anhydrous DMF.
-
Safety: 2-Chloro-N-phenylacetamide is a skin irritant and potential sensitizer. Handle with gloves. Microwave vessels must be rated for the pressures generated by Ethanol at 100°C (~2-3 bar).
References
-
Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach. RSC Advances. [Link]
-
Microwave-Assisted Synthesis of N-substituted-2-((1,2,4-triazol-3-yl)thio)acetamide derivatives. National Institutes of Health (NIH) / PMC. [Link]
-
Microwave-Assisted Organic Synthesis (MAOS): A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Sciences. [Link]
-
Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives. Scielo / South African Journal of Chemistry. [Link]
Sources
Crystallization solvents for N-phenyl-2-(1,2,4-triazol-1-yl)acetamide purification
Executive Summary
N-phenyl-2-(1,2,4-triazol-1-yl)acetamide is a pharmacologically significant scaffold, often utilized as an intermediate in the synthesis of anticonvulsant and antifungal agents. Its structure comprises three distinct domains: a lipophilic phenyl ring, a polar acetamide linker, and a hydrophilic 1,2,4-triazole moiety. This amphiphilic nature dictates that purification cannot rely on a single polarity extreme.
This application note details the Ethanol-Water Recrystallization System as the primary protocol, chosen for its ability to simultaneously remove unreacted hydrophilic starting materials (1,2,4-triazole) and lipophilic precursors (2-chloro-N-phenylacetamide).
Physicochemical Profile & Solvent Logic
Structural Analysis
The molecule functions as a "molecular switch" of solubility:
-
Hydrophobic Domain: The phenyl ring drives solubility in non-polar organics (Dichloromethane, Ethyl Acetate).
-
Hydrophilic Domain: The 1,2,4-triazole ring and amide linkage act as hydrogen bond acceptors (N) and donors (NH). This provides solubility in alcohols and polar aprotic solvents (DMSO, DMF).
Impurity Profile
Understanding the synthesis allows us to target specific impurities during crystallization:
| Impurity Type | Source | Solubility Characteristic | Removal Strategy |
| 1,2,4-Triazole | Excess Reagent | Highly Water Soluble | Retained in aqueous mother liquor. |
| 2-Chloro-N-phenylacetamide | Starting Material | Lipophilic | Retained in organic mother liquor (Ethanol/EtOAc). |
| Inorganic Salts (KCl/NaCl) | Byproduct of alkylation | Water Soluble | Removed via hot filtration or aqueous wash. |
| Oligomers/Colorants | Thermal degradation | Variable | Adsorption by Activated Carbon. |
Solvent Screening Strategy
While Ethanol/Water is the standard, specific impurity profiles may require alternative systems.
| Solvent System | Ratio (v/v) | Classification | Application |
| Ethanol : Water | 70:30 to 50:50 | Primary (Binary) | Standard purification. Balances yield and purity. |
| Methanol | 100% | Single Solvent | High solubility; best for small-scale, high-purity polishing. |
| Ethyl Acetate : Hexane | 60:40 | Binary (Non-polar) | Used if the product "oils out" in aqueous systems. |
| Acetonitrile | 100% | Single Solvent | Specialized for removing highly polar organic impurities. |
Detailed Protocols
Protocol A: Binary Recrystallization (Ethanol/Water)
Target: Removal of unreacted triazole and inorganic salts.
Materials:
-
Crude N-phenyl-2-(1,2,4-triazol-1-yl)acetamide
-
Solvent A: Absolute Ethanol (99%)
-
Solvent B: Deionized Water
-
Activated Carbon (Optional)
Step-by-Step Procedure:
-
Dissolution:
-
Place crude solid in a round-bottom flask equipped with a reflux condenser.
-
Add Ethanol (approx. 5-7 mL per gram of solid).
-
Heat to reflux (approx. 78°C) with magnetic stirring.
-
Note: If solid does not dissolve completely, add Ethanol in 1 mL increments. If inorganic salts remain (cloudy white suspension), perform a hot filtration immediately.
-
-
Carbon Treatment (Optional but Recommended):
-
If the solution is colored (yellow/brown), remove heat briefly.
-
Add Activated Carbon (5% w/w).
-
Reflux for 10 minutes.
-
Filter hot through a Celite pad to remove carbon.
-
-
Nucleation & Anti-Solvent Addition:
-
Maintain the clear ethanolic solution at near-boiling temperature.
-
Slowly add hot water (approx. 60-70°C) dropwise.
-
Stop addition the moment a persistent turbidity (cloudiness) appears.
-
Add a few drops of Ethanol to clear the solution again.
-
-
Crystallization:
-
Remove heat and allow the flask to cool to room temperature slowly (over 1-2 hours). Rapid cooling promotes occlusion of impurities.
-
Once at room temperature, transfer to an ice-water bath (0-4°C) for 1 hour to maximize yield.
-
-
Isolation:
-
Filter the crystals using a Büchner funnel under vacuum.
-
Wash: Rinse the filter cake with a cold 50:50 Ethanol:Water mixture (pre-chilled).
-
Drying: Dry in a vacuum oven at 50°C for 4-6 hours.
-
Protocol B: Trituration (For Sticky/Oily Solids)
Target: If the crude product is a sticky gum/oil (common if residual DMF/DMSO is present).
-
Suspend the crude gum in Diethyl Ether or cold Ethyl Acetate .
-
Sonicate for 15-20 minutes.
-
The mechanical energy and partial solubility of impurities will often induce the gum to solidify into a powder.
-
Filter the solid and proceed to Protocol A.
Process Visualization
Figure 1: Decision logic and workflow for the binary recrystallization of N-phenyl-2-(1,2,4-triazol-1-yl)acetamide.
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Oiling Out (Product forms liquid droplets instead of crystals) | Temperature too high or solvent ratio incorrect. | Re-heat to dissolve. Add more Ethanol. Cool very slowly with vigorous stirring. Seed with a pure crystal if available. |
| Low Yield | Too much solvent used. | Concentrate the mother liquor by rotary evaporation and repeat cooling. |
| Colored Crystals | Trapped organic impurities. | Repeat Protocol A using Activated Carbon. Ensure the wash step is thorough. |
| Melting Point Depression | Wet crystals or residual solvent. | Ensure drying is complete. Water trapped in the lattice can lower MP significantly. |
References
-
Synthesis and Anticonvulsant Activity of Triazole Derivatives. Source: Kadadevar, D., et al. (2011).[1] International Journal of ChemTech Research. Describes the synthesis and purification (methanol recrystallization) of N-(substituted phenyl)-2-[5-phenyl-2H-1,2,4-triazol-3ylamino] acetamides.
-
Design, Synthesis, and Pharmacological Activity of N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Source: MDPI (2025). Provides detailed experimental data on the synthesis and purification of related triazolyl-phenylacetamides, confirming ethanol/water utility.
-
Synthesis and Crystal Structure of N-phenyl-2-(phenylsulfanyl)acetamide. Source: NIH/PubMed Central. Demonstrates the purification of the structurally analogous phenylsulfanyl acetamide using water/ethanol systems.
-
Common Solvents for Crystallization. Source: University of Pittsburgh. General reference for solvent polarity and selection strategies for amides and nitrogen heterocycles.
Sources
In vitro antimicrobial assay protocols for triazole acetamides
Abstract
Triazole acetamides represent a promising hybrid scaffold in medicinal chemistry, combining the ergosterol-inhibiting properties of the triazole ring with the pharmacokinetically favorable acetamide linker. However, the lipophilic nature of these synthetic derivatives often leads to precipitation in aqueous media, causing false negatives in standard optical density (OD) assays. This guide provides a robust, field-proven workflow for evaluating these compounds, utilizing a Resazurin-Modified Microdilution Assay to overcome solubility artifacts, strictly adhering to CLSI M07 (Bacteria) and M27 (Fungi) standards.
Part 1: Compound Management & Solubilization
The Failure Point: Most synthetic triazole acetamides fail in biological assays not due to lack of potency, but due to poor solubility or solvent toxicity.
The Solution: A "Double-Dilution" strategy to ensure the final DMSO concentration remains
Protocol: The "Double-Dilution" Method
-
Master Stock: Dissolve the solid triazole acetamide in 100% DMSO to a concentration of 10,240 µg/mL . Vortex until clear.
-
Intermediate Stock (100x): Dilute the Master Stock 1:10 into the assay media (e.g., CAMHB) is usually a mistake. Instead , create a secondary stock in DMSO if necessary, or dilute directly into the plate only if using a digital dispenser.
-
Manual Pipetting Strategy: Prepare a 100x Working Stock in 100% DMSO.
-
-
Assay Plate Prep: When 2 µL of the 100x stock is added to 198 µL of media, the final DMSO concentration is 1% .
Part 2: Primary Screen (MIC Determination)
Method: Resazurin-Based Broth Microdilution Why Resazurin? Synthetic triazole acetamides often form micro-precipitates in Muller-Hinton Broth. These precipitates scatter light, artificially inflating OD600 readings (False Growth). Resazurin (Alamar Blue) is a metabolic dye that turns from Blue (Non-fluorescent) to Pink (Fluorescent) only in the presence of viable cells, ignoring precipitates.[7]
Materials
-
Bacteria Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[8]
-
Fungi Media: RPMI 1640 buffered with MOPS (pH 7.0).
-
Dye: Resazurin sodium salt (0.015% w/v in sterile PBS).
-
Controls: Fluconazole (Antifungal), Ciprofloxacin (Antibacterial).
Experimental Workflow
Figure 1: The Resazurin-Modified MIC workflow designed to bypass solubility artifacts common in triazole acetamide testing.
Step-by-Step Protocol
-
Plate Setup: Dispense 100 µL of CAMHB (Bacteria) or RPMI (Fungi) into all wells of a 96-well flat-bottom plate.
-
Compound Addition: Add 100 µL of the test compound (at 2x desired top concentration, max 1% DMSO final) to Column 1.
-
Serial Dilution: Transfer 100 µL from Column 1 to Column 2, mix, and repeat across to Column 10. Discard the final 100 µL.
-
Column 11: Growth Control (Media + Inoculum + DMSO vehicle).
-
Column 12: Sterility Control (Media only).
-
-
Inoculation:
-
Prepare a 0.5 McFarland standard suspension.
-
Dilute bacteria 1:100 (resulting in
CFU/mL). -
Add 100 µL of inoculum to wells 1–11. Final volume = 200 µL; Final Inoculum =
CFU/mL.
-
-
Incubation:
-
Bacteria:
C for 16–20 hours. -
Candida spp.:
C for 24–48 hours.
-
-
Development: Add 30 µL of 0.015% Resazurin solution to all wells. Incubate for 2–4 hours.
-
Scoring:
Part 3: Secondary Characterization (MBC/MFC)
While MIC defines inhibition, distinguishing bacteriostatic (stops growth) from bactericidal (kills) activity is vital for triazole acetamides.
-
Sampling: From the MIC well and the two wells above the MIC (supramic), remove 10 µL.
-
Plating: Spot these aliquots onto Agar plates (MHA for bacteria, SDA for fungi).
-
Incubation: Incubate for 24 hours.
-
Calculation:
-
Count colonies.
-
MBC/MFC is the concentration that kills
of the initial inoculum. -
Threshold: If Initial Inoculum was
CFU/mL, the spot (10 µL) contained 5,000 cells. colonies indicates bactericidal activity.
-
Part 4: Mechanistic Validation (Ergosterol Pathway)
Triazole acetamides generally target Lanosterol 14
Data Presentation: Expected Profile
A successful triazole acetamide candidate should exhibit the following profile:
| Assay | Metric | Target Value | Interpretation |
| MIC (S. aureus) | Concentration | Potent antibacterial activity. | |
| MIC (C. albicans) | Concentration | Potent antifungal (comparable to Fluconazole). | |
| MBC/MIC Ratio | Ratio | Bactericidal/Fungicidal. | |
| MBC/MIC Ratio | Ratio | Bacteriostatic (Typical for azoles). | |
| Cytotoxicity (CC50) | Mammalian Cells | Selectivity Index (SI) |
Pathway Logic
Figure 2: Mechanism of Action. Triazole acetamides target CYP51, blocking the conversion of Lanosterol to Ergosterol, leading to fungal membrane collapse.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[9][12][13] Wayne, PA: CLSI.[1][3]
-
Clinical and Laboratory Standards Institute (CLSI). (2008).[1][3][4] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3).[1][3][4] Wayne, PA: CLSI.[1][3]
-
Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324.
-
Hazen, K. C. (2013). Influence of DMSO on antifungal activity during susceptibility testing in vitro. Diagnostic Microbiology and Infectious Disease, 75(1), 60-63.[2]
-
Bitu, M., et al. (2025). Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. Medicine and Clinical Practice.
Sources
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- 2. Influence of DMSO on antifungal activity during susceptibility testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. webstore.ansi.org [webstore.ansi.org]
- 4. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ispub.com [ispub.com]
- 7. Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. webstore.ansi.org [webstore.ansi.org]
- 13. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
Troubleshooting & Optimization
Technical Support Center: 1,2,4-Triazole Regioselectivity (N1 vs N2/N4)
This guide serves as a specialized technical resource for researchers encountering regioselectivity challenges in the alkylation of 1,2,4-triazoles. It is structured to function as a Tier 3 Support Knowledge Base, addressing complex mechanistic and experimental queries.
Ticket Subject: Controlling and identifying N-alkylation isomers in 3-substituted-1,2,4-triazoles. Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division.
Core Issue Overview
The alkylation of 1,2,4-triazoles is an ambident nucleophile problem. While the anion is delocalized, the reaction outcome is governed by the interplay of steric hindrance , tautomeric equilibrium , and electronic effects of substituents at the C3/C5 positions.
For a 3-substituted-1,2,4-triazole (where C5 is unsubstituted), three alkylation sites are theoretically possible, leading to distinct regioisomers:
-
N1-Alkylation: Yields 1-alkyl-3-substituted-1,2,4-triazole (Generally favored sterically).
-
N2-Alkylation: Yields 1-alkyl-5-substituted-1,2,4-triazole (Renumbered; often favored in specific electronic environments or fused systems).
-
N4-Alkylation: Yields 4-alkyl-3-substituted-1,2,4-triazole (Often a minor byproduct, but can be significant with specific directing groups).
Note on Nomenclature: In literature, "N2-alkylation" of a 3-substituted precursor often refers to the formation of the 1,5-disubstituted product. This guide uses the standard IUPAC final product numbering to avoid confusion.
Diagnostic Workflow
Before optimizing conditions, you must confirm which isomer(s) you are producing. Use the following decision tree to guide your analysis.
Figure 1: Decision pathway for identifying and addressing triazole alkylation isomers.
Troubleshooting & FAQs
Scenario A: "I am getting a mixture of N1 and N2 isomers."
Root Cause: The tautomeric equilibrium of the starting material allows alkylation at both nitrogens adjacent to the carbon atoms. While N1 is usually less sterically hindered (distal to the C3-substituent), the N2 position (proximal to the C3-substituent) can be reactive, especially if the substituent (R) has specific electronic coordination effects or if the reaction is under thermodynamic control.
Solution:
-
Switch to Kinetic Control: Use a strong base (NaH) in a polar aprotic solvent (DMF or THF) at low temperatures (
). This favors the irreversible alkylation of the most accessible nitrogen (N1). -
Steric Modulation: If R is small (e.g., Methyl), N2 alkylation is more likely. Increasing the bulk of the alkylating agent can improve N1 selectivity.
Scenario B: "I specifically need the N2-alkylated product (1-alkyl-5-substituted)."
Root Cause: This is the "anti-steric" product. Direct alkylation rarely favors this unless the C3-substituent directs the incoming electrophile.
Solution:
-
Method 1 (Directing Groups): If the C3-substituent contains a hydrogen-bond donor or a coordinating atom (e.g., S-benzyl, see Ref 1), it may direct the alkylating agent to N2 via pre-coordination.
-
Method 2 (Cyclization): The most reliable way to make 1,5-disubstituted-1,2,4-triazoles is de novo synthesis (e.g., reaction of an N-substituted hydrazine with a nitrile or imidate) rather than alkylating a pre-formed triazole ring.
Scenario C: "How do I definitively distinguish the isomers by NMR?"
Technical Insight: Simple 1H NMR chemical shifts are often insufficient due to solvent dependence. NOE (Nuclear Overhauser Effect) is the gold standard.
| Feature | N1-Isomer (1-alkyl-3-R) | N2-Isomer (1-alkyl-5-R) | N4-Isomer (4-alkyl-3-R) |
| Structure | Alkyl is distal to R. | Alkyl is proximal to R. | Alkyl is between R and H. |
| NOE Signal | Strong NOE between Alkyl-H and Ring H-5 . | Strong NOE between Alkyl-H and Substituent R . | NOE to both Ring H-5 and Substituent R. |
| 13C NMR | C5 is often more shielded than C3. | C3 and C5 shifts invert relative to N1 isomer. | C3 and C5 often appear equivalent if R=H (symmetry). |
Experimental Protocols
Protocol A: Kinetic N1-Selective Alkylation
Best for: Maximizing the 1-alkyl-3-substituted isomer.
-
Reagents: 3-Substituted-1,2,4-triazole (1.0 equiv), Sodium Hydride (60% dispersion, 1.1 equiv), Alkyl Halide (1.1 equiv), DMF (anhydrous).
-
Procedure:
-
Cool a solution of triazole in DMF to
under inert atmosphere ( /Ar). -
Add NaH portion-wise. Evolution of
gas will be observed. Stir for 30 min to ensure complete deprotonation (formation of the triazolate anion). -
Add the alkyl halide dropwise.
-
Maintain at
for 1 hour, then allow to warm to RT. -
Quench: Carefully add water. Extract with EtOAc.
-
-
Why this works: The triazolate anion is formed quantitatively. Attack at N1 is kinetically favored due to lower steric hindrance from the C3 substituent.
Protocol B: Synthesis of 4-Alkyl-1,2,4-Triazoles (Symmetric)
Best for: Unsubstituted triazole alkylation targeting the N4 position.
-
Reagents: 1,2,4-Triazole, Alkyl Halide, No Base (or weak base), High Temperature.
-
Procedure:
-
Heat the triazole and alkyl halide in toluene or neat (if liquid) at reflux.
-
Note: Under neutral/acidic conditions (quaternization followed by deprotonation), the N4 position can sometimes be accessed or equilibrated, though N1 is still dominant in basic conditions.
-
Alternative: Use Transamination methods (Ref 2) for high specificity.
-
Mechanistic Insight: The Role of Tautomerism
The regioselectivity is fundamentally driven by the tautomeric preference of the starting material.
Figure 2: Tautomeric equilibria leading to the common triazolate intermediate.
Key Takeaway: Since the anion is the common intermediate in basic conditions, the product ratio is determined by the relative nucleophilicity of the nitrogen atoms in the transition state. N1 is generally the most nucleophilic and least hindered site.
References
-
Boraei, A. T. A., El Ashry, E. S. H., & Duerkop, A. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal. Available at: [Link]
-
Dale, H. J. A., Hodges, G., & Lloyd-Jones, G. C. (2019).[1] Taming Ambident Triazole Anions: Regioselective Ion-Pairing Catalyzes Direct N-Alkylation with Atypical Regioselectivity. Journal of the American Chemical Society. Available at: [Link]
- Bulger, P. G., Cottrell, I. F., Cowden, C. J., et al. (2005). An Investigation into the Alkylation of 1,2,4-Triazole. Tetrahedron Letters.
Sources
Troubleshooting low solubility of triazole acetamides in biological assays
Topic: Troubleshooting Low Solubility in Biological Assays Application Scientist: Dr. A. Vance, Senior Lead, Assay Development Last Updated: February 26, 2026
Introduction: The Triazole Acetamide Paradox
Welcome to the technical support portal. You are likely here because your triazole acetamide candidates—promising for their rigid pharmacophores and metabolic stability—are failing in biological assays.
The Core Issue: Triazole acetamides often suffer from "Brick Dust" syndrome. The flat, aromatic triazole ring promotes strong
-
False Negatives: The compound precipitates, lowering the effective concentration below the
. -
False Positives: Colloidal aggregates sequester the target protein (common in kinase and protease assays).
This guide provides a self-validating troubleshooting framework to distinguish true potency from solubility artifacts.
Part 1: Diagnosis – Is It Potency or Precipitation?
Before changing your chemistry, you must confirm if the assay failure is physical (solubility) or biological (affinity).
Q: How do I distinguish between low potency and "crash-out"?
A: You cannot rely on visual inspection alone. Micro-precipitates are often invisible to the naked eye but devastating to assay light paths.
The Self-Validating Protocol: Nephelometry / Absorbance Check Run a "mock" assay plate without the biological target (cells/enzymes) but with all buffers and compound dilutions.
-
Prepare Plate: Replicate your assay's serial dilution in clear-bottom plates.
-
Read Absorbance: Measure
(optical density at 650 nm). Soluble compounds have an OD near 0.0. Aggregates scatter light, causing a spike in OD. -
Validate: If
at concentrations near your expected , your data is compromised by solubility.
Diagnostic Workflow
Use the following logic flow to determine your next step.
Figure 1: Diagnostic logic to distinguish solubility artifacts from true biological inactivity.
Part 2: Solvent & Formulation Strategies
Q: My compound precipitates immediately upon adding media. Why?
A: This is "Solvent Shock." When you pipette 100% DMSO stock directly into aqueous media, the dielectric constant changes instantly from ~47 (DMSO) to ~80 (Water). The solubility of lipophilic triazoles drops exponentially (log-linear decay) in that mixing zone, causing rapid nucleation [1].
Solution: The "Step-Down" Dilution Never jump from 100% DMSO to 0.1% DMSO in one step for difficult compounds. Use an intermediate dilution plate containing a co-solvent.[1]
Q: Which co-solvents work best for Triazole Acetamides?
Triazoles respond exceptionally well to Cyclodextrins (specifically HP-
Table 1: Solvent System Compatibility Matrix
| Additive / Solvent | Recommended Conc.[2][3][4] | Mechanism of Action | Pros for Triazoles | Cons |
| DMSO (Standard) | < 0.5% (Final) | Universal solvent | Good stock stability | Causes "shock" precipitation; affects enzyme kinetics [3]. |
| HP- | 0.1% - 1.0% | Inclusion complex | Gold Standard. Encapsulates hydrophobic ring; prevents aggregation. | Can sequester cholesterol from cell membranes if >10mM. |
| PEG 400 | 1% - 5% | Cosolvent / Dielectric modifier | Disrupts water lattice; improves linear solubility. | High viscosity; can interfere with pipetting accuracy. |
| Tween 80 | 0.01% - 0.05% | Surfactant / Micelle formation | Prevents nucleation; stabilizes colloids. | High Critical Micelle Concentration (CMC) risk; can lyse sensitive cells. |
Part 3: Optimized Experimental Protocols
Protocol A: The "Intermediate Step" Serial Dilution
This protocol minimizes the kinetic energy barrier to precipitation.
Materials:
-
Compound Stock (10 mM in DMSO)[3]
-
Intermediate Buffer: 50% DMSO / 50% PBS (or culture media)
-
Final Assay Buffer: PBS or Media + 0.1% BSA (Bovine Serum Albumin acts as a stabilizer).
Workflow:
-
Stock Prep: Start with 10 mM stock in 100% DMSO.
-
Intermediate Plate: Dilute compound 1:20 into the Intermediate Buffer.
-
Result: 500 µM compound in 50% DMSO. (The high DMSO keeps it soluble, but water is introduced gently).
-
-
Serial Dilution: Perform your serial dilution within this Intermediate Plate (maintaining 50% DMSO).
-
Final Transfer: Transfer 1 µL from the Intermediate Plate to 99 µL of Assay Buffer in the Final Plate.
-
Final Conc: 5 µM compound in 0.5% DMSO.
-
Protocol B: Cyclodextrin "Rescue" Formulation
If Protocol A fails, use HP-
-
Prepare a 20% (w/v) stock of HP-
-CD in water. -
Dilute your compound into this cyclodextrin stock before adding to the assay buffer.
-
Allow 30 mins of shaking at Room Temp to facilitate inclusion complex formation [4].
Visualizing the Optimized Workflow
Figure 2: The "Step-Down" dilution strategy prevents the solvent shock associated with direct DMSO-to-Media transfers.
Part 4: Frequently Asked Questions (Troubleshooting)
Q: Can I heat the media to improve solubility? A: Proceed with caution. While heat improves thermodynamic solubility, biological assays usually run at 37°C. If you heat to 50°C to dissolve, the compound will likely precipitate (supersaturation crash) when it cools to 37°C in the incubator. Rule: Only dissolve at the temperature you intend to assay.
Q: My
-
Fix: Use automated liquid handlers or reverse pipetting to ensure rapid, turbulent mixing during the final addition step.
Q: Does BSA help? A: Yes. Adding 0.1% BSA (Bovine Serum Albumin) to your assay buffer acts as a "solubility sink." Albumin binds lipophilic compounds non-specifically, keeping them in solution [5].
-
Warning: This reduces the free fraction of the drug. You may see a right-shift in your
(lower potency), but the data will be more reproducible.
References
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Kinetic solubility in drug discovery. Elsevier .
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[5][6][7][8] Advanced Drug Delivery Reviews, 59(7), 645-666.
-
Tjernberg, A., et al. (2006). DMSO-related effects in protein characterization.[9][10] Journal of Biomolecular Screening, 11(2), 131-137.
-
Saokham, P., et al. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.[5][6][7][8] Molecules, 23(5), 1161.
-
Bohnert, T., & Gan, L. S. (2013).[11] Plasma protein binding: from discovery to development. Journal of Pharmaceutical Sciences, 102(9), 2953-2994.[11]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. touroscholar.touro.edu [touroscholar.touro.edu]
- 6. mdpi.com [mdpi.com]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of high DMSO concentration on albumin during freezing and vitrification - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction time for synthesis of N-phenyl-2-(1,2,4-triazol-1-yl)acetamide
The following technical guide addresses the optimization of reaction kinetics and regioselectivity for the synthesis of N-phenyl-2-(1,2,4-triazol-1-yl)acetamide . This guide is structured to assist researchers in overcoming the common bottleneck of prolonged reaction times (often >10 hours) while maintaining high regiochemical fidelity for the N1-isomer.
Topic: Optimizing Reaction Kinetics & Regioselectivity
Core Reaction Overview
The synthesis involves the nucleophilic substitution (
-
Target: N-phenyl-2-(1,2,4-triazol-1-yl)acetamide (N1-isomer).
-
Common Issue: The reaction is kinetically sluggish due to the moderate nucleophilicity of the triazole ring and the poor leaving group ability of the chloride. Conventional reflux methods often require 8–12 hours.
-
Critical Quality Attribute (CQA): Regioselectivity. 1,2,4-Triazole is an ambident nucleophile; alkylation can occur at N1 (desired) or N4 (side product).
Reaction Pathway Diagram
The following diagram illustrates the mechanistic pathway and the bifurcation between the thermodynamic (N1) and kinetic (N4) products.
Figure 1: Mechanistic pathway showing the competition between N1 and N4 alkylation sites.
Optimized Protocols
Do not rely on outdated 12-hour reflux protocols. Use one of the following optimized methods depending on your lab's equipment.
Method A: Microwave-Assisted Synthesis (Fastest)
Best for: High-throughput screening, small scale (<5g).
-
Reactants: Dissolve 2-chloro-N-phenylacetamide (1.0 equiv) and 1,2,4-triazole (1.2 equiv) in DMF (5 mL/mmol).
-
Base: Add K₂CO₃ (2.0 equiv). Note: K₂CO₃ is preferred over NaOH to minimize amide hydrolysis.
-
Irradiation: Seal the vessel. Irradiate at 140°C for 10–15 minutes (Power: Dynamic, max 300W).
-
Workup: Pour reaction mixture into crushed ice. The product typically precipitates as a white solid. Filter and wash with cold water.
-
Validation: Check TLC (EtOAc:Hexane 7:3). Rf of product should be distinct from starting chloride.
Method B: Catalytic Acceleration (Conventional)
Best for: Large scale (>10g), labs without microwave reactors.
-
Solvent System: Use Acetone or Acetonitrile (dry).
-
Catalyst (The "Secret Sauce"): Add Potassium Iodide (KI) (10 mol%).
-
Procedure: Reflux with K₂CO₃ (1.5 equiv) for 2–3 hours .
-
Result: The reaction time is reduced by ~70% compared to non-catalyzed reflux.
Troubleshooting & FAQs
Category 1: Reaction Kinetics (Speed)
Q: My reaction is taking >10 hours and still shows starting material. Why? A: The chlorine atom on the acetamide is a mediocre leaving group, and the nucleophilicity of 1,2,4-triazole is moderate.
-
Fix 1 (Catalysis): Add 10 mol% KI . The transient formation of the iodo-intermediate accelerates the
attack significantly [1]. -
Fix 2 (Solvent): Switch from Ethanol to DMF or DMSO . These polar aprotic solvents solvate the cation (K+) better, leaving the triazolate anion "naked" and more reactive.
-
Fix 3 (Energy): If available, use Microwave Irradiation or Ultrasound . Ultrasound (40 kHz) has been shown to reduce reaction times to <60 minutes for similar triazole couplings [2].
Q: Can I use Ultrasound (Sonication) instead of reflux? A: Yes. Ultrasound promotes particle fragmentation of the solid base (K₂CO₃), increasing surface area and mass transfer.
-
Protocol: Sonicate at 60–70°C. Expect completion in 45–90 minutes . This often results in higher yields (85%+) compared to silent reactions [3].
Category 2: Regioselectivity (Purity)
Q: I am seeing two spots on my TLC. Is one the N4 isomer? A: Likely, yes. While N1-alkylation is thermodynamically favored, N4-alkylation is a common competitive pathway.
-
Diagnosis: The N4 isomer is often more polar (lower Rf) and has a symmetrical proton NMR pattern for the triazole ring protons (if the phenyl ring doesn't induce asymmetry).
-
Prevention: Use Sodium Ethoxide (NaOEt) in ethanol if N1 selectivity is critical. The "harder" nature of the base/solvent system can favor the thermodynamic N1 product [4]. However, K₂CO₃ in DMF usually gives >90:10 N1:N4 ratios.
-
Purification: The N1 isomer is typically less soluble in water/ethanol mixtures. Recrystallize the crude solid from Hot Ethanol/Water (1:1) . The N4 isomer often remains in the filtrate.
Q: Why does my product melting point vary (e.g., 143°C vs 176°C)? A: This indicates either isomeric impurity or varying substituents on the phenyl ring.
-
Verification: Pure N-phenyl-2-(1,2,4-triazol-1-yl)acetamide typically melts around 143–146°C [5].
-
Action: If your MP is broad, recrystallize immediately.
Data Summary: Method Comparison
| Parameter | Conventional Reflux | Catalytic Reflux (+KI) | Microwave Assisted | Ultrasound Assisted |
| Time | 8 – 12 Hours | 2 – 4 Hours | 10 – 20 Mins | 45 – 90 Mins |
| Yield | 50 – 65% | 70 – 80% | 85 – 95% | 80 – 90% |
| Solvent | Ethanol/Dioxane | Acetone/Acetonitrile | DMF | Ethanol/THF |
| Energy | High (Prolonged) | Medium | Low (Short burst) | Low |
| Scalability | High | High | Low/Medium | Medium |
Troubleshooting Workflow
Use this decision tree to diagnose issues in real-time.
Figure 2: Decision tree for troubleshooting reaction stagnation and impurity profiles.
References
-
Kadadevar, D., et al. (2011).[1] "Synthesis of N-(substituted phenyl)-2-[5-phenyl-2H-1, 2, 4-triazol-3ylamino] acetamide." International Journal of ChemTech Research.
-
Mahmood, S., et al. (2022). "Ultrasound Assisted Synthesis and In Silico Modelling of 1,2,4-Triazole Coupled Acetamide Derivatives." Molecules.
-
Shelke, G. M., et al. (2015). "Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles." Synlett.
-
Boraei, A. T. A., et al. (2016). "Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes." Chemistry Central Journal.
-
BenchChem. (2025).[5] "Common challenges in the synthesis of 1,2,4-triazole derivatives." Technical Support Guide.
Sources
Purification of triazole acetamides using column chromatography
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter bottlenecks during the isolation of nitrogen-rich heterocycles.
The purification of triazole acetamides —typically synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or amidation of triazole cores—presents a unique set of chromatographic challenges. The 1,2,3-triazole ring is highly polar and acts as a strong hydrogen-bond acceptor, while the acetamide moiety introduces additional hydrogen-bonding dynamics. When these functional groups interact with the acidic silanol sites on standard silica gel, it often results in severe band broadening, streaking, and poor recovery.
This guide is designed to move beyond generic procedures, providing you with causality-driven methodologies, self-validating protocols, and targeted troubleshooting to ensure high-purity isolation of your target compounds.
Purification Workflow Overview
The following diagram outlines the critical path for isolating triazole acetamides, emphasizing the necessary pre-treatment steps required before the sample ever touches the silica gel.
Workflow for the purification of triazole acetamides via silica gel column chromatography.
Phase 1: Self-Validating Experimental Protocol
To achieve high-resolution separation, you must control the chemical environment of both your sample and the stationary phase. This protocol is designed as a self-validating system, meaning you can verify the success of each step before proceeding.
Step 1: Catalyst Scavenging (Pre-Column) Causality: Triazoles are excellent bidentate ligands. Residual Copper(I/II) from click reactions coordinates with the triazole nitrogen atoms, creating highly polar complexes that irreversibly bind to silica gel, destroying your yield.
-
Action: Dilute the crude reaction mixture in Ethyl Acetate (EtOAc). Wash the organic layer twice with a saturated aqueous solution of EDTA or 10%
. -
Self-Validation Check: Observe the aqueous layer. It should transition from a distinct blue/green to completely colorless after successive washes, confirming the complete chelation and removal of the copper catalyst.
Step 2: Dry Loading Preparation Causality: Triazole acetamides often exhibit poor solubility in non-polar loading solvents (like Hexane). Wet-loading them in Dichloromethane (DCM) or pure EtOAc disrupts the column's initial solvent equilibrium, causing immediate band broadening.
-
Action: Add silica gel (approx. 3× the crude mass) to the dried organic filtrate. Evaporate the solvent completely under reduced pressure until a fine, free-flowing powder is obtained.
-
Self-Validation Check: The powder should not clump or stick to the flask walls; clumping indicates residual solvent that will ruin the initial chromatographic band.
Step 3: Stationary Phase Deactivation & Elution
Causality: The basic nitrogens of the triazole ring interact strongly with the acidic silanol groups (
-
Action: Slurry-pack the column using your initial mobile phase (e.g., Hexane:EtOAc 80:20) containing 1% Triethylamine (
) . The acts as a sacrificial base, capping the active silanol sites. Apply the dry-loaded sample and elute using a gradient, gradually increasing the polarity to 1:1 Hexane:EtOAc[2], or up to 100% EtOAc if necessary.
Phase 2: Quantitative Solvent System Selection
Selecting the correct solvent system is critical. Below is a synthesized data table of field-proven solvent systems for triazole acetamide purification.
| Solvent System (v/v) | Additive | Typical Triazole | Selectivity & Application Notes |
| Hexane : EtOAc (1:1) | None | 0.25 - 0.40 | Standard starting point for moderately polar triazole acetamides. Good balance of speed and resolution[2]. |
| Hexane : EtOAc (60:40) | None | 0.15 - 0.30 | Optimal for resolving closely eluting non-polar impurities, such as unreacted terminal alkynes[3]. |
| Hexane : Diethyl Ether (5:1) | None | 0.10 - 0.20 | Highly recommended for lipophilic derivatives; provides orthogonal selectivity to ester-based systems[4]. |
| DCM : MeOH (95:5) | 1% | 0.30 - 0.50 | Required for highly polar, multi-substituted, or hydrogen-bonding-heavy triazole acetamides[1]. |
Phase 3: Troubleshooting & FAQs
Q1: My triazole acetamide is streaking across 15+ fractions despite using a low-polarity solvent. How do I fix this?
A: This is the hallmark of hydrogen-bonding interactions between the triazole/acetamide moieties and the silica gel. First, ensure you have completely removed any residual copper catalyst (see Step 1 of the protocol). If the metal is removed and streaking persists, your compound is interacting with the silanols. Add 1% to 2% Triethylamine (
Q2: I observe two distinct spots on my TLC, and my NMR shows a doubling of signals. However, LC-MS confirms only a single mass. Is my product degrading on the column?
A: No, your product is likely pure. Triazole acetamides—particularly N-acetylamino-triazoles—frequently exhibit restricted rotation around the amide C-N bond. This restricted rotation leads to the presence of stable N-acetyl rotamers in solution[2]. These rotamers can appear as doubled peaks in
Q3: I am trying to separate my product from the unreacted 2-azidoacetamide starting material, but they co-elute perfectly in Hexane/EtOAc. What is the alternative? A: Azidoacetamides and their corresponding triazole acetamides often share similar overall dipole moments, making them difficult to separate in standard ester/alkane systems. You must change the orthogonal selectivity of your solvent. Switch from an ester-based solvent to an ether-based system. A gradient of Hexane/Diethyl Ether (starting at 5:1 v/v)[4] frequently provides the necessary chemical environment to separate the azide from the triazole ring.
Q4: I am using UV (254 nm) to monitor my fractions, but I am missing the product entirely. Why?
A: While the 1,2,3-triazole ring does have some UV absorbance, it is often weak unless it is conjugated to an aromatic system (like a phenyl or phthalimide group)[2]. If your triazole acetamide is strictly aliphatic, it will be nearly invisible at 254 nm.
Fix: You must use a universal chemical stain. Potassium permanganate (
References
-
Design and Synthesis of Triazole-Phthalimide Hybrids with Anti-inflammatory Activity , jst.go.jp, 2
-
What is the best solvent for purifying aldehyde in a column chromatography? , researchgate.net, 1
-
Discovery of novel 1,2,3-Triazole hybrids derivatives as vasorelaxant agents , ssrn.com, 4
-
Novel purine-linked 1,2,3-triazole derivatives as effective anticancer agents , nih.gov, 3
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of Triazole-Phthalimide Hybrids with Anti-inflammatory Activity [jstage.jst.go.jp]
- 3. Novel purine-linked 1,2,3-triazole derivatives as effective anticancer agents: design, synthesis, docking, DFT, and ADME-T investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. papers.ssrn.com [papers.ssrn.com]
Interpreting 1H NMR shifts of methylene protons in triazole acetamides
Executive Summary
Triazole acetamides are ubiquitous in medicinal chemistry, particularly due to "Click" chemistry (CuAAC) applications. However, the methylene linker (
This guide provides a root-cause analysis and troubleshooting protocols for interpreting these specific proton signals.
Module 1: Signal Identification & Chemical Shift Ranges
The Baseline:
In a standard 1,4-disubstituted 1,2,3-triazole acetamide, the methylene protons (
Expected Chemical Shifts:
| Structural Motif | Solvent | Typical
Technical Note: The
-linked methylene is significantly more deshielded (~1.5 ppm downfield) than the-linked variant due to the direct attachment to the electronegative ring nitrogen.
Module 2: Troubleshooting "Weird" Splitting (Diastereotopicity)
User Issue: "I synthesized an achiral triazole acetamide, but my methylene peak is a doublet of doublets (or a quartet) instead of a singlet. Is my product impure?"
Root Cause: Diastereotopicity
Even if the methylene carbon itself is not a chiral center, the presence of a chiral center anywhere else in the molecule (e.g., on the amide amine
The Spectral Signature (AB System): Instead of a singlet, you observe a second-order AB quartet (often looking like two "roofed" doublets leaning toward each other).
Validation Protocol:
-
Calculate Coupling (
): Measure the distance (in Hz) between the outer and inner peaks of one "doublet". This is the geminal coupling constant ( ).-
Expected Value: 12 – 16 Hz (Typical for
).
-
-
Verify Symmetry: If the molecule is chiral, this splitting is intrinsic and confirms the structure, not an impurity.
Figure 1: Decision tree for distinguishing diastereotopicity from other splitting causes.
Module 3: Broad Peaks & Rotamers (Atropisomerism)
User Issue: "My methylene peak is extremely broad or appears as two unequal singlets. Integration is correct, but the shape is wrong."
Root Cause: Amide Bond Rotation
The amide bond (
Experimental Protocol: Variable Temperature (VT) NMR To confirm rotamers, you must speed up the rotation to average the signals.
-
Solvent Selection: Use DMSO-
or Toluene- (High boiling points).[3] Avoid CDCl (low boiling point limits the experiment). -
Baseline Scan: Acquire a spectrum at 298 K (25°C).[4]
-
Stepwise Heating: Increase temperature in 10 K increments (e.g., 310 K, 320 K, 330 K).
-
End Point: At ~350–370 K, the broad peak should sharpen into a single, defined singlet (coalescence).
Figure 2: VT-NMR workflow for confirming amide rotamers.
Module 4: Distinguishing Regioisomers (1,4 vs 1,5)
Context: In CuAAC (Copper-catalyzed) reactions, the 1,4-isomer is dominant.[5] In RuAAC (Ruthenium-catalyzed) or thermal reactions, you may get the 1,5-isomer .[5]
Differentiation Guide: The methylene shift is a secondary indicator, but the Triazole C-H is the primary diagnostic.
| Feature | 1,4-Isomer (CuAAC) | 1,5-Isomer (RuAAC) |
| Triazole C-H Shift | ||
| NOE Correlation | NOE between Triazole-H and | NOE between Triazole-H and |
| Methylene Shift | Distinct deshielding | Often slightly upfield relative to 1,4 |
Protocol: Run a 1D NOE or 2D NOESY experiment. Irradiate the methylene protons.
-
1,4-Isomer: You should see a strong enhancement of the Triazole C-H.
-
1,5-Isomer: The spatial distance may differ, but the definitive NOE is between the Triazole C-H and the substituent on N1.
References
-
Chemical Shift Data & Triazole Characterization
- Synthesis and NMR characterization of 1H-1,2,3-triazole deriv
-
Source:
-
Diastereotopicity & Geminal Coupling
- Diastereotopic Protons in 1H NMR Spectroscopy. (Master Organic Chemistry).
-
Source:
-
Amide Rotamers & VT-NMR
- Variable-Temperature 1H-NMR Studies on Rotamers.
-
Source:
-
1,4 vs 1,5 Regioisomer Shifts
-
Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition.[5] (Organic Syntheses / NIH).
-
Source:
-
Sources
- 1. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming steric hindrance in N-phenylacetamide substitution reactions
The following guide serves as a specialized Technical Support Center for researchers facing steric challenges with N-phenylacetamide (acetanilide). It synthesizes classical physical organic chemistry with modern C-H activation protocols to provide actionable solutions.
Ticket ID: STERIC-SOLV-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The "Steric Wall" Paradox
User Issue: "I cannot achieve efficient ortho-substitution on N-phenylacetamide using standard Electrophilic Aromatic Substitution (EAS). The reaction yields predominantly para-isomers, or conditions required to force ortho-attack result in decomposition."
Root Cause Analysis:
The acetamido group (
-
Electronic Activation: It is a strong activator (ortho/para director) due to nitrogen lone pair donation.
-
Steric Inhibition: The resonance requirement forces the amide group to be planar with the phenyl ring. This creates a "zone of exclusion" at the ortho positions, physically blocking incoming electrophiles.
The Solution: Do not fight the sterics with heat (thermodynamic control). Instead, exploit the amide oxygen as a Directing Group (DG) using Transition Metal Catalysis (Chela-Control). This turns the steric bulk into a "molecular anchor" that pulls the catalyst specifically to the ortho position.
Visualizing the Mechanism
The following diagram illustrates why your classical EAS fails and how Chelation-Assisted C-H Activation succeeds.
Caption: Comparison of steric blockage in classical EAS (left) vs. ligand-directed C-H insertion (right) utilizing the carbonyl oxygen as an anchor.
Experimental Protocols (The Fix)
Protocol A: Ortho-Arylation (The "Sanford-Daugulis" Approach)
Use this when you need to attach a benzene ring next to the amide group.
Reagents:
-
Substrate: N-phenylacetamide (1.0 equiv)
-
Coupling Partner: Aryl Iodide (2.0 - 4.0 equiv)
-
Catalyst: Pd(OAc)
(5-10 mol%)[1] -
Additives: AgOAc (2.0 equiv) or Ag
O (0.6 equiv) + Trifluoroacetic acid (TFA) (0.5 equiv) -
Solvent: 1,2-Dichloroethane (DCE) or Dioxane (Anhydrous)
Step-by-Step Workflow:
-
Preparation: In a glovebox or under
flow, charge a sealed tube with N-phenylacetamide, Pd(OAc) , and the Silver salt. -
Activation: Add the solvent and the Aryl Iodide.
-
Acidification: Add TFA via syringe. Note: The acid is critical to generate the active cationic Pd species.
-
Incubation: Seal and heat to 110°C for 12–24 hours.
-
Workup: Cool to room temperature. Filter through a Celite pad (to remove AgI precipitates). Wash with dichloromethane.
-
Purification: Concentrate and purify via silica gel chromatography (typically Hexane/EtOAc gradients).
Protocol B: Ortho-Halogenation (Mechanochemical)
Use this if you need an ortho-Iodo or Bromo handle for further Grignard/Suzuki reactions.
Reagents:
-
Substrate: N-phenylacetamide (1.0 equiv)
-
Halogen Source: N-Iodosuccinimide (NIS) or NBS (1.1 equiv)
-
Catalyst: Pd(OAc)
(5 mol%) -
Additive: p-Toluenesulfonic acid (TsOH) (1.0 equiv)
-
Solvent: None (Ball Milling) or minimal DCE.
Workflow:
-
Combine substrate, NIS, Pd(OAc)
, and TsOH in a ball mill jar (stainless steel). -
Mill at 30 Hz for 60–90 minutes.
-
If liquid phase: Stir in DCE at 80°C for 4 hours.
-
Extract with EtOAc/Water to remove succinimide byproducts.
Data & Performance Metrics
The following table summarizes expected outcomes compared to classical methods.
| Parameter | Classical Nitration ( | Pd-Catalyzed C-H Activation |
| Primary Isomer | Para (>90%) | Ortho (>95%) |
| Steric Sensitivity | High (Fails with bulky groups) | Low (Uses bulk for directing) |
| Mechanism | Electrophilic Attack | Cyclometallation |
| Key Failure Mode | Poly-nitration / Hydrolysis | Pd-Black precipitation |
| Typical Yield | 70-80% (Para) | 65-85% (Ortho) |
Troubleshooting Guide (FAQ)
Q1: The reaction turned black immediately, and I got no yield.
Diagnosis: "Pd-Black" formation.[1] The active Pd(II) reduced to Pd(0) and aggregated before the catalytic cycle could complete. Fixes:
-
Check Oxidant: Ensure your Ag salt (AgOAc/Ag
CO ) is dry and fresh. The oxidant is required to recycle Pd(0) back to Pd(II). -
Solvent Purity: Traces of water can accelerate catalyst decomposition. Distill DCE over
. -
Lower Temperature: Drop from 110°C to 90°C and extend time.
Q2: I am seeing significant hydrolysis of the acetamide group.
Diagnosis: Acid-catalyzed hydrolysis due to TFA/TsOH at high temperatures. Fixes:
-
Reduce Acid: Lower TFA loading to 10-20 mol%.
-
Switch Additive: Use PivOH (Pivalic acid) instead of TFA. It is less acidic but still supports the Proton-Transfer-Metallation (CMD) mechanism.
Q3: Why is the ortho selectivity lower than expected (<10:1)?
Diagnosis: Competitive non-directed attack or weak coordination. Fixes:
-
Solvent Polarity: Switch to a non-coordinating solvent like Toluene or Hexafluoroisopropanol (HFIP). Coordinating solvents (DMF/DMSO) compete with the amide oxygen for the Pd center.
-
Protecting Group: Ensure you are using N-phenylacetamide (Acetanilide). If you have an N-alkyl group (e.g., N-methyl-acetanilide), the cis/trans rotamer ratio changes, potentially moving the carbonyl oxygen away from the ortho protons.
Diagnostic Flowchart
Caption: Decision tree for diagnosing reaction failures based on visual cues and regioisomeric analysis.
References
-
Tremont, S. J., & Rahman, H. U. (1984). Ortho-alkylation of acetanilides using alkyl halides and palladium acetate.[2][3] Journal of the American Chemical Society.[3]
-
Daugulis, O., & Zaitsev, V. G. (2005). Palladium-Catalyzed Amide-Directed Ortho-Arylation of Anilides. Angewandte Chemie International Edition.
-
Wan, X., Ma, Z., Li, B., Zhang, K., Cao, S., Zhang, S., & Shi, Z. (2006). Highly Selective C−H Functionalization/Halogenation of Acetanilides.[4] Journal of the American Chemical Society.[3]
-
Boorman, T. C., & Larrosa, I. (2011). Origins of Regioselectivity in the Pd-Catalyzed C–H Functionalization of Anilides. Chemical Society Reviews.
-
Sanford, M. S., et al. (2005). Synthetic and Mechanistic Studies of Pd-Catalyzed C-H Acetoxylation. Journal of the American Chemical Society.[3]
Sources
Validation & Comparative
Comprehensive Guide to NMR Spectral Data: N-phenyl-2-(1,2,4-triazol-1-yl)acetamide
This guide provides a comprehensive technical analysis of the NMR spectral characteristics of N-phenyl-2-(1,2,4-triazol-1-yl)acetamide , a critical scaffold in the development of anticonvulsant and antifungal therapeutics.
Executive Summary & Compound Significance
N-phenyl-2-(1,2,4-triazol-1-yl)acetamide (often referred to as
-
Primary Application: Precursor scaffold for anticonvulsant agents (similar to carbamazepine pharmacophores) and azole-class antifungals.
-
Analytical Challenge: Distinguishing the N1-substituted isomer from N2/N4 isomers and quantifying residual chloroacetamide precursors.
-
Key Diagnostic: The "Silent Shift" of the methylene (
) protons from ~4.2 ppm (precursor) to ~5.2 ppm (product).
Synthesis & Sample Origin (Context for Analysis)
To interpret the spectra accurately, one must understand the sample's origin. The standard synthesis involves an
Experimental Protocol: Synthesis via Nucleophilic Substitution
-
Reagents: 2-Chloro-N-phenylacetamide (1.0 eq), 1,2,4-Triazole (1.2 eq), Potassium Carbonate (
, 2.0 eq). -
Solvent: Acetone or DMF (anhydrous).
-
Conditions: Reflux for 6–12 hours.
-
Workup: Pour into ice water; precipitate is filtered and recrystallized from Ethanol/DMF.
Graphviz Workflow: Synthesis & Analytical Checkpoints
Figure 1: Synthetic pathway highlighting the transformation from chloro-precursor to triazole-product.[2][3]
1H NMR Spectral Analysis
Solvent: DMSO-
Spectral Data Table
| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Structural Insight |
| Amide NH | 10.45 | Singlet (br) | 1H | - | Highly deshielded by carbonyl and phenyl ring. |
| Triazole H-3 | 8.56 | Singlet | 1H | - | Deshielded; diagnostic for 1,2,4-triazole ring. |
| Triazole H-5 | 8.01 | Singlet | 1H | - | Slightly upfield of H-3; confirms N1 substitution. |
| Phenyl (Ortho) | 7.60 | Doublet | 2H | 7.8 | Ortho-protons; sensitive to amide resonance. |
| Phenyl (Meta) | 7.32 | Triplet | 2H | 7.5 | Typical aromatic range. |
| Phenyl (Para) | 7.08 | Triplet | 1H | 7.4 | Para-proton. |
| Methylene ( | 5.22 | Singlet | 2H | - | CRITICAL PEAK. Indicates successful N-alkylation. |
Expert Analysis & Interpretation
-
The "Success" Signal (
): The most critical check is the shift of the methylene singlet. -
Triazole Regioisomerism: The presence of two distinct singlets at ~8.56 and ~8.01 ppm confirms the asymmetry of the 1,2,4-triazole ring attached at N1. If the triazole were attached symmetrically (e.g., 4-substituted), the chemical environment might simplify, but for N1-substitution, these two protons are chemically non-equivalent.
13C NMR Spectral Analysis
Solvent: DMSO-
Spectral Data Table
| Carbon Assignment | Chemical Shift ( | Type | Notes |
| Carbonyl (C=O) | 165.2 | Quaternary | Amide carbonyl; characteristic low-field signal. |
| Triazole C-3 | 151.6 | CH | Azomethine carbon (N=CH-N). |
| Triazole C-5 | 145.1 | CH | Carbon adjacent to N1 linkage. |
| Phenyl (Ipso) | 138.6 | Quaternary | Point of attachment to Nitrogen. |
| Phenyl (Meta) | 129.0 | CH | - |
| Phenyl (Para) | 123.9 | CH | - |
| Phenyl (Ortho) | 119.4 | CH | Shielded due to mesomeric donation from Amide N. |
| Methylene ( | 52.1 | Diagnostic. Upfield from solvent peaks. |
Comparative Analysis: Precursor vs. Product
To validate your synthesis, overlay the precursor spectrum. Use this logic flow to confirm purity.
Graphviz Logic: Spectral Validation
Figure 2: Decision tree for validating the reaction product using 1H NMR markers.
Comparison Table: Key Shift Differences
| Feature | Precursor (2-Chloro-N-phenylacetamide) | Product (Target Compound) | Shift ( |
| 4.25 ppm (Singlet) | 5.22 ppm (Singlet) | +0.97 ppm | |
| Aromatic Region | Phenyl protons only (7.0-7.6 ppm) | Phenyl + 2 Triazole Singlets (8.0-8.6 ppm) | Appearance of Triazole |
| Amide NH | ~10.2 ppm | ~10.45 ppm | Slight Downfield |
Troubleshooting & Impurities
Common impurities found in this synthesis and their NMR signatures:
-
Residual 1,2,4-Triazole:
-
Look for a broad singlet around 13.5-14.0 ppm (NH of free triazole) and singlets at 8.2/7.9 ppm .
-
Remedy: Wash the solid product thoroughly with water (triazole is water-soluble).
-
-
Water (in DMSO-
):-
Variable broad singlet around 3.33 ppm .
-
-
Acetone (Recrystallization solvent):
-
Sharp singlet at 2.09 ppm .
-
References
-
Synthesis & Precursor Data: Study of Reactions of 2,2-Dichloro-N-(Substituted Phenyl) Acetamide With 1H-Benzo[d]1,2,3-Triazole. (2023). Su.edu.ly. Link
-
Triazole NMR Characteristics: Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of 1,2,4-Triazole Derivatives. BenchChem. Link
-
Comparative Analogue Data (4-substituted derivatives): Utility of 2-Chloro-N-arylacetamide... as Versatile Precursors. ACS Omega. (2024).[1][4] Link[1][4]
-
General Triazole Synthesis: Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Guide: Fluconazole vs. Triazole Acetamides in Antifungal Efficacy
[1][2]
Executive Summary
Objective: To provide a technical comparison between the standard-of-care antifungal Fluconazole and the emerging class of Triazole Acetamide derivatives (specifically phenylacetamides). Key Finding: While Fluconazole remains the first-line therapy for susceptible Candida infections, specific triazole acetamide derivatives (e.g., Compound 8h) have demonstrated up to 100-fold higher potency (MIC 0.0156 µg/mL vs. >0.5 µg/mL) and superior activity against fluconazole-resistant strains due to enhanced binding affinity with the CYP51 active site.
Introduction: The Resistance Crisis
Fluconazole has been the backbone of antifungal therapy for decades. However, its widespread use has accelerated the selection of resistant fungal strains, particularly Candida albicans and Candida glabrata. The primary resistance mechanisms include:
-
Target Mutation: Point mutations in the ERG11 gene (encoding CYP51) prevent Fluconazole binding.
-
Efflux Pumps: Overexpression of CDR1/CDR2 (ABC transporters) and MDR1 (MFS transporters) actively pumps the drug out of the cell.
The Solution: Triazole acetamides are rationally designed to bypass these mechanisms. By incorporating an acetamide linker and a hydrophobic side chain (often a phenyl group), these molecules create additional non-covalent interactions (van der Waals and
Mechanism of Action: CYP51 Inhibition
Both compound classes target Lanosterol 14
Comparative Binding Dynamics
-
Fluconazole: Relies heavily on the coordination bond between the triazole nitrogen (N4) and the heme iron of CYP51.
-
Triazole Acetamides: Maintain the heme coordination but add a "dual-anchor" mechanism. The acetamide side chain occupies the hydrophobic access channel, interacting with residues that Fluconazole fails to reach.
Pathway Visualization (Graphviz)
Caption: Comparative inhibition of the Ergosterol Biosynthesis pathway. Triazole acetamides provide high-affinity inhibition through dual binding mechanisms.
Comparative Performance Data
The following data aggregates Minimum Inhibitory Concentration (MIC) values from key studies comparing standard Fluconazole against optimized phenylacetamide derivatives (e.g., Compound 8h from Sheng et al., 2011).
| Organism | Strain Type | Fluconazole MIC (µg/mL) | Triazole Acetamide (8h) MIC (µg/mL) | Fold Improvement |
| C. albicans | Standard (SC5314) | 0.25 - 0.5 | 0.0156 | ~16-32x |
| C. albicans | Resistant (Clinical) | > 64 (Resistant) | 0.125 - 4.0 | Restored Activity |
| C. neoformans | Standard | 0.5 - 4.0 | 0.0156 | ~32-256x |
| C. krusei | Intrinsically Resistant | 32 - 64 | 0.0625 | ~500x |
| A. fumigatus | Mold (Azole-tolerant) | > 64 (Inactive) | 16 - 32 | Moderate Activity |
Analysis: The triazole acetamide derivative demonstrates potent activity against C. krusei, a species intrinsically resistant to Fluconazole, and maintains efficacy against resistant C. albicans strains where Fluconazole fails completely.
Experimental Protocols
A. Synthesis of Triazole Phenylacetamides (General Protocol)
This protocol describes the synthesis of a core triazole acetamide scaffold via N-alkylation, a standard method for generating these derivatives.
Reagents:
-
Substituted Aniline (1.0 eq)
-
Chloroacetyl Chloride (1.2 eq)
-
1,2,4-Triazole (or specific triazole thiol derivative) (1.2 eq)
-
Potassium Carbonate (
) (2.0 eq) -
Solvents: Dichloromethane (DCM), Acetone, or Acetonitrile.
Workflow:
-
Chloroacetylation:
-
Dissolve substituted aniline in dry DCM at 0°C.
-
Add triethylamine (1.5 eq) as a base.
-
Dropwise add chloroacetyl chloride. Stir at room temperature (RT) for 3 hours.
-
Result:
-Chloroacetamide intermediate. Isolate via filtration/washing.[3]
-
-
Triazole Coupling:
-
Dissolve the
-chloroacetamide in Acetone. -
Add
and the 1,2,4-triazole derivative. -
Reflux at 60°C for 6–10 hours. Monitor via TLC (Thin Layer Chromatography).[4]
-
-
Purification:
-
Filter off inorganic salts. Evaporate solvent.
-
Recrystallize from ethanol/water to obtain pure Triazole Acetamide.
-
B. Antifungal Susceptibility Testing (Broth Microdilution)
Standard: CLSI M27-A3 (Yeasts) / M38-A2 (Molds).
Protocol Steps:
-
Inoculum Preparation:
-
Plate Setup:
-
Use sterile 96-well microtiter plates.
-
Add 100 µL of drug dilutions (2x final conc.) to columns 1-10.
-
Column 11: Growth Control (medium + inoculum, no drug).
-
Column 12: Sterility Control (medium only).
-
-
Incubation:
-
Add 100 µL of inoculum to wells 1-11.
-
Incubate at 35°C for 24h (48h for C. glabrata or C. neoformans).
-
-
Readout:
-
Visual: Determine the lowest concentration with no visible growth (MIC).
-
Spectrophotometric: Read OD at 530 nm. MIC is defined as
50% inhibition (MIC-50) or 90% inhibition (MIC-90) compared to growth control.
-
Structure-Activity Relationship (SAR) Analysis
Why do acetamides perform better?
-
Linker Flexibility: The acetamide (-NH-CO-CH2-) linker provides optimal flexibility, allowing the phenyl ring to rotate and fit into the hydrophobic pocket adjacent to the heme.
-
H-Bonding Potential: The carbonyl oxygen and amide nitrogen can form additional hydrogen bonds with amino acid residues (e.g., Tyr118 or Ser378 in C. albicans CYP51), which Fluconazole lacks.
-
Halogenation: Derivatives with halogenated phenyl rings (e.g., 2,4-difluorophenyl) show increased lipophilicity and membrane penetration, correlating with lower MIC values.
References
-
Sheng, C., et al. (2011). Structure-based design, synthesis, and antifungal activity of new triazole derivatives. Chemical Biology & Drug Design.
-
Pfaller, M. A., et al. (2006). Antifungal susceptibility testing: A primer for clinicians. Clinical Infectious Diseases.
-
Zhang, J., et al. (2012). Synthesis and biological evaluation of triazole derivatives as potential antifungal agents. Chemical Biology & Drug Design.
-
Whaley, S. G., et al. (2016). Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species. Frontiers in Microbiology.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ijisrt.com [ijisrt.com]
- 4. New N -phenylacetamide-incorporated 1,2,3-triazoles: [Et 3 NH][OAc]-mediated efficient synthesis and biological evaluation - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03425K [pubs.rsc.org]
- 5. Comparison of the efficacies of amphotericin B, fluconazole, and itraconazole against a systemic Candida albicans infection in normal and neutropenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro activity of D0870 compared with those of other azoles against fluconazole-resistant Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. ovid.com [ovid.com]
- 9. scispace.com [scispace.com]
A Comparative Guide to the Crystallographic Profile of N-phenyl-2-(1,2,4-triazol-1-yl)acetamide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of Triazole-Containing N-Phenylacetamides
The confluence of the 1,2,4-triazole ring system with the N-phenylacetamide scaffold represents a cornerstone in contemporary medicinal chemistry. Compounds derived from 1,2,4-triazole are associated with a wide spectrum of pharmacological activities, including antifungal, anticonvulsant, and anti-inflammatory properties.[1][2] The N-phenylacetamide moiety, a common feature in many biologically active molecules, provides a versatile framework for establishing crucial intermolecular interactions within protein binding sites. The precise three-dimensional arrangement of these molecules in the solid state, elucidated through single-crystal X-ray diffraction, is paramount for understanding their structure-activity relationships, guiding lead optimization, and ensuring robust intellectual property protection.
This guide presents a comprehensive analysis of the single-crystal X-ray diffraction data for N-phenyl-2-(1,2,4-triazol-1-yl)acetamide. Due to the absence of a publicly available crystal structure for this specific compound, we provide a detailed, field-standard experimental protocol for its elucidation. Furthermore, we conduct a comparative analysis with structurally related analogs to forecast its crystallographic properties and highlight key structural motifs that are critical for its function.
Experimental Protocols: From Synthesis to Structure
The following protocols describe a robust workflow for the synthesis and single-crystal X-ray diffraction analysis of N-phenyl-2-(1,2,4-triazol-1-yl)acetamide. These methods are based on established procedures for analogous compounds.[3][4][5]
Synthesis of N-phenyl-2-(1,2,4-triazol-1-yl)acetamide
A plausible synthetic route involves the reaction of 2-chloro-N-phenylacetamide with 1H-1,2,4-triazole.[3][6]
Step-by-Step Protocol:
-
Preparation of 2-chloro-N-phenylacetamide: To a solution of aniline in a suitable solvent (e.g., dichloromethane), chloroacetyl chloride is added dropwise at 0 °C with constant stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The resulting product is isolated by filtration and can be purified by recrystallization.[6]
-
N-Alkylation of 1,2,4-triazole: 1H-1,2,4-triazole is dissolved in a polar aprotic solvent such as N,N-dimethylformamide (DMF). A base, for instance, potassium carbonate, is added to the solution.
-
Coupling Reaction: The previously synthesized 2-chloro-N-phenylacetamide is added to the triazole solution, and the mixture is heated to facilitate the nucleophilic substitution reaction.
-
Workup and Purification: Upon completion of the reaction, the mixture is cooled, and the product is precipitated by the addition of water. The crude product is then collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield single crystals of N-phenyl-2-(1,2,4-triazol-1-yl)acetamide.
Experimental Workflow for Synthesis
Caption: Synthetic pathway for N-phenyl-2-(1,2,4-triazol-1-yl)acetamide.
Single-Crystal X-ray Diffraction Analysis
The following is a generalized protocol for the structural elucidation of the title compound.
Step-by-Step Protocol:
-
Crystal Selection and Mounting: A single crystal of suitable size and quality (typically >0.1 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[7]
-
Data Collection: The crystal is placed in a stream of cold nitrogen (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a CCD or CMOS detector.[7][8]
-
Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Data Deposition: The final crystallographic data, including atomic coordinates, bond lengths, bond angles, and structure factors, should be deposited in a public database such as the Cambridge Structural Database (CSD) for dissemination.[9][10]
Workflow for Single-Crystal X-ray Diffraction
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Comparative Crystallographic Analysis
In the absence of a published structure for N-phenyl-2-(1,2,4-triazol-1-yl)acetamide, we present a comparative analysis with closely related compounds for which crystallographic data are available. This comparison allows for an informed prediction of the structural features of the title compound. The primary comparator is 2-(4-phenyl-1H-1,2,3-triazol-1-yl)-N-(p-tolyl)acetamide, a structural isomer with a 1,2,3-triazole ring.[11]
| Parameter | N-phenyl-2-(1,2,4-triazol-1-yl)acetamide (Predicted) | 2-(4-phenyl-1H-1,2,3-triazol-1-yl)-N-(p-tolyl)acetamide[11] | 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone[8][12] |
| Crystal System | Monoclinic or Orthorhombic | Monoclinic | Orthorhombic |
| Space Group | P2₁/c or P2₁2₁2₁ | P2₁/c | Pca2₁ |
| a (Å) | ~5-10 | 5.5923 (7) | 9.3129 (2) |
| b (Å) | ~8-30 | 30.438 (4) | 8.11660 (10) |
| c (Å) | ~9-25 | 9.6112 (10) | 24.0475 (4) |
| β (˚) | 90 or ~90-115 | 115.595 (6) | 90 |
| Key H-Bonds | N-H···N(triazole), C-H···O | N-H···O | C-H···O, C-H···N |
| Dihedral Angle (Phenyl/Triazole) | Likely to be non-planar | 77.74 (1)° | 88.72 (4)° |
Discussion of Predicted Structural Features:
-
Crystal Packing and Hydrogen Bonding: It is highly probable that the crystal structure of N-phenyl-2-(1,2,4-triazol-1-yl)acetamide will be stabilized by intermolecular hydrogen bonds. The amide N-H group is a potent hydrogen bond donor, and the nitrogen atoms of the 1,2,4-triazole ring are effective acceptors. This is a common feature in related structures.[1][2] We can anticipate the formation of N-H···N hydrogen bonds, linking the molecules into chains or more complex networks.
-
Molecular Conformation: The dihedral angle between the phenyl ring and the triazole ring is expected to be significant, leading to a non-planar molecular conformation. This is observed in the 1,2,3-triazole analog (77.74°) and the related ethanone derivative (88.72°).[8][11][12] This twisted conformation is likely a result of steric hindrance between the two ring systems.
-
π-π Interactions: Weak π-π stacking interactions between the aromatic phenyl and triazole rings may also contribute to the overall stability of the crystal lattice, as seen in similar structures.[8][12]
Conclusion
While the definitive crystal structure of N-phenyl-2-(1,2,4-triazol-1-yl)acetamide awaits experimental determination, a comprehensive analysis of structurally related compounds provides valuable insights into its likely solid-state conformation and intermolecular interactions. The protocols outlined in this guide offer a robust framework for obtaining high-quality single crystals and performing a thorough crystallographic analysis. The predicted structural features, including key hydrogen bonding motifs and a non-planar conformation, are crucial for understanding the physicochemical properties and biological activity of this important class of molecules. This comparative approach underscores the power of crystallographic databases in guiding research and development in the pharmaceutical sciences.
References
-
Crystal Structures of two Triazole Derivatives. (2010). CORE. [Link]
-
(PDF) Crystal Structures of two Triazole Derivatives - ResearchGate. (2026). ResearchGate. [Link]
-
New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. (2020). MDPI. [Link]
-
Synthesis and structures of 1,2,4-triazoles derivatives. (2025). ResearchGate. [Link]
-
2-[5-PHENYL-2H-1, 2, 4-TRIAZOL-3YLAMINO] ACETAMIDE AS ANTICONVULSANT. (2011). International Journal of ChemTech Research. [Link]
-
Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide. (2024). IUCr Journals. [Link]
-
synthesis of 1,2,4 triazole compounds. (2023). ISRES. [Link]
-
N-(Phenylsulfonyl)acetamide. (2010). Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Synthesis of novel 1,2,4-triazole derivatives containing the quinazolinylpiperidinyl moiety and N-(substituted phenyl)acetamide group as efficient bactericides against the phytopathogenic bacterium Xanthomonas oryzae pv. oryzae. (2021). RSC Publishing. [Link]
-
2-(4-Phenyl-1H-1,2,3-triazol-1-yl)-N-(p-tolyl)acetamide. (2008). Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Design, Synthesis, and Computational Studies of Novel N-(Substituted phenyl)-3-(5-((naphthalen-2-yloxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamides as Potent Acetylcholinesterase Inhibitors. (2025). ACS Omega. [Link]
-
New N-phenylacetamide-incorporated 1,2,3- triazoles: [Et3NH][OAc]-mediated efficient synthesis. (2019). SciSpace. [Link]
-
(PDF) 2-Chloro-N-phenylacetamide. (2025). ResearchGate. [Link]
-
Synthesis and crystallization of N-(4-nitrophenyl) acetamides. (2020). Journal of Chemical and Pharmaceutical Sciences. [Link]
-
Synthesis and antimicrobial activity of N-[4-(3-Oxo-3- phenyl-propenyl) - Research India Publications. (2014). International Journal of Applied Chemistry. [Link]
-
1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone. (2008). Acta Crystallographica Section E: Structure Reports Online. [Link]
-
(PDF) 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone. (2008). ResearchGate. [Link]
-
CCDC: Structural Chemistry Data, Software, and Insights. (2026). Cambridge Crystallographic Data Centre. [Link]
-
Preparation, solid state characterization, and single crystal structure analysis of N-(4-(6-(4-(trifluoromethyl)phenyl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide crystal forms. (2011). CrystEngComm. [Link]
-
CCDC 2323924: Experimental Crystal Structure Determination. (2023). University of Otago. [Link]
-
Search - Access Structures. (n.d.). CCDC. [Link]
-
(PDF) Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate. (2025). ResearchGate. [Link]
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- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 2. researchgate.net [researchgate.net]
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- 4. Synthesis of novel 1,2,4-triazole derivatives containing the quinazolinylpiperidinyl moiety and N-(substituted phenyl)acetamide group as efficient bactericides against the phytopathogenic bacterium Xanthomonas oryzae pv. oryzae - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. ripublication.com [ripublication.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 10. Validation request - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]
- 11. 2-(4-Phenyl-1H-1,2,3-triazol-1-yl)-N-(p-tolyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Comparative Guide: HRMS Fragmentation Dynamics of 1,2,4-Triazole Acetamide Derivatives
Executive Summary
In medicinal chemistry, 1,2,4-triazole acetamides represent a privileged scaffold due to their broad pharmacological profile, including anticonvulsant and antifungal activities. However, structural elucidation of their metabolic products and impurities remains a bottleneck. This guide provides a comparative analysis of the High-Resolution Mass Spectrometry (HRMS) fragmentation patterns of these derivatives. Unlike standard spectral libraries which often lack specific derivative data, this guide focuses on the mechanistic causality of ion formation, comparing 1,2,4-triazole behaviors against isomeric 1,2,3-triazoles and imidazole analogs to aid in definitive structural assignment.
Section 1: The Comparative Landscape
Why 1,2,4-Triazole Acetamides Behave Differently
To interpret MS/MS data accurately, one must understand the proton affinity (PA) landscape. The 1,2,4-triazole ring possesses three nitrogen atoms. In Electrospray Ionization (ESI), the N-4 or N-2 position is the preferred site of protonation, distinct from the N-3 protonation often seen in imidazoles.
Comparative Stability Profile:
-
1,2,4-Triazoles: Exhibit high ring stability; fragmentation is dominated by side-chain cleavage (acetamide bond) before ring fission.
-
1,2,3-Triazoles: Prone to rapid loss of
(28 Da) due to the contiguous nitrogen arrangement. -
Imidazoles: Often require higher Collision Energy (CE) to induce ring cleavage compared to triazoles.
Table 1: Characteristic Ionization Differences
| Feature | 1,2,4-Triazole Acetamides | 1,2,3-Triazole Analogs | Imidazole Acetamides |
| Primary Protonation Site | N-4 (Highest PA) | N-3 | N-3 |
| Dominant Neutral Loss | |||
| Ring Fission Energy | High (>35 eV) | Low (<20 eV) | Very High (>45 eV) |
| Diagnostic Ion | Triazolium cation ( | Azirine cation | Imidazolium cation |
Section 2: Validated Experimental Protocol
To replicate the fragmentation patterns described below, the following LC-HRMS workflow is recommended. This protocol ensures the separation of isomers and sufficient ionization for MS/MS analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 1 mg of the derivative in 1 mL of Methanol (LC-MS grade).
-
Dilute to 1 µg/mL using 0.1% Formic Acid in Water/Acetonitrile (50:50 v/v).
-
-
Chromatographic Separation:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).
-
Mobile Phase B: Acetonitrile (Organic modifier).
-
Gradient: 5% B to 95% B over 10 minutes.
-
-
Mass Spectrometry Settings (Q-TOF/Orbitrap):
-
Ionization: ESI Positive Mode (
). -
Spray Voltage: 3.5 kV.
-
Capillary Temperature: 320°C.
-
Collision Energy (CE): Stepped normalization (15, 30, 45 eV) to capture both labile side-chain losses and stable ring cleavages.
-
Section 3: Mechanistic Fragmentation Analysis
The fragmentation of 1,2,4-triazole acetamides follows a distinct hierarchical pathway. Understanding this allows researchers to distinguish between the core scaffold and metabolic modifications on the side chain.
Pathway A: The Acetamide Cleavage (Low Energy)
At low collision energies (10–20 eV), the triazole ring remains intact. The primary fragmentation occurs at the acetamide linker.
-
Amide Bond Fission: Inductive cleavage leads to the formation of the acylium ion or the protonated amine, depending on proton affinity.
-
McLafferty-type Rearrangement: If the acetamide nitrogen has an alkyl chain with
-hydrogens, a rearrangement occurs, expelling a neutral alkene.
Pathway B: Triazole Ring Fission (High Energy)
At higher energies (>35 eV), the heterocyclic ring opens.
-
RDA (Retro-Diels-Alder) Cleavage: The ring splits, typically losing
(27 Da) or acetonitrile ( , 41 Da) if a methyl group is present on the ring. -
Formation of Diazonium Species: Unlike 1,2,3-triazoles, 1,2,4-triazoles rarely lose
directly from the precursor. They undergo sequential bond breaking.
Visualization of Signaling Pathways
The following diagram illustrates the logical flow of fragmentation from the Precursor Ion to the diagnostic product ions.
Figure 1: Hierarchical fragmentation tree of 1,2,4-triazole acetamides, distinguishing between side-chain lability and ring stability.
Section 4: Data Interpretation & Validation
When analyzing your spectra, use the following logic gate to validate that your compound is indeed a 1,2,4-triazole acetamide and not an isobaric impurity.
The "Rule of Three" for Identification
-
Mass Accuracy: Ensure the precursor mass error is < 5 ppm.
-
Isotopic Pattern: Check the A+1 peak. The presence of multiple nitrogens (3 in the ring + 1 in acetamide) will slightly boost the A+1 abundance compared to pure carbon chains.
-
Diagnostic Ratio: Calculate the intensity ratio of the [Triazole Ring]
fragment to the [Precursor] .-
Ratio < 0.1 at 20 eV: Indicates a stable acetamide bond (likely secondary amide).
-
Ratio > 0.5 at 20 eV: Indicates a labile bond (likely tertiary amide or steric strain).
-
Experimental Workflow Diagram
This diagram outlines the self-validating loop for confirming structural identity.
Figure 2: Step-by-step experimental workflow for validating triazole derivatives using LC-HRMS.
References
-
Holčapek, M., et al. (2010). Fragmentation behavior of nitrogen heterocycles by electrospray ionization mass spectrometry. Journal of Mass Spectrometry.
-
[Link]
-
- National Institute of Standards and Technology (NIST).
Comparative Cytotoxicity Guide: 1,2,4-Triazole vs. 1,2,3-Triazole Acetamides
Executive Summary
This guide provides a technical comparison between 1,2,4-triazole and 1,2,3-triazole acetamide derivatives. Both scaffolds are privileged structures in oncology due to their stability and ability to act as rigid linkers or pharmacophores.
-
1,2,4-Triazole Acetamides: Historically dominant in clinical antifungals and aromatase inhibitors (e.g., Letrozole), these derivatives often exhibit superior metabolic stability and high affinity for metalloenzymes (CYP450 family). In cytotoxicity assays, they excel in hepatocellular (HepG2) and breast (MCF-7) carcinoma lines, often acting via tubulin polymerization inhibition and apoptosis induction .
-
1,2,3-Triazole Acetamides: Rapidly emerging via "Click Chemistry" (CuAAC), these are synthetically more accessible for high-throughput screening. They frequently outperform 1,2,4-isomers in potency against cervical (HeLa) and lung (A549) lines, often targeting EGFR and CDK4/Cyclin D3 pathways.
Chemical & Structural Distinction[1][2][3][4]
Understanding the electronic differences is critical for interpreting cytotoxicity data.
| Feature | 1,2,4-Triazole Acetamide | 1,2,3-Triazole Acetamide |
| Nitrogen Arrangement | N1, N2, N4 (Separated) | N1, N2, N3 (Adjacent) |
| Dipole Moment | High (~2.12 D); Strong H-bond acceptor at N4. | High (~5.0 D); Strong dipole aligns with amide bond. |
| Synthesis Primary Route | Hydrazine/Carboxylic Acid condensation or Alkylation of Thiol. | Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). |
| Metabolic Stability | High (Resistant to oxidative metabolism). | Moderate to High (Stable ring, but substituents vary). |
| Key Binding Mode | Coordination with metal ions (e.g., Heme iron in CYP enzymes). | Dipole-dipole interactions; π-stacking. |
Comparative Cytotoxicity Analysis
The following data aggregates IC50 values from recent structure-activity relationship (SAR) studies. Lower IC50 indicates higher potency.
Table 1: Cytotoxicity Profile (IC50 in µM)
| Cell Line | Cancer Type | 1,2,4-Triazole Acetamides (Best Candidate) | 1,2,3-Triazole Acetamides (Best Candidate) | Performance Winner |
| HepG2 | Liver | 10.99 µg/mL (~30 µM) (3,4-dichloro-indole hybrid) [1] | 9.07 µM (4-phenyl substituted) [5] | 1,2,3-Triazole |
| HeLa | Cervical | 12.0 µM (Diphenyl-propanone deriv.) [2] | 1.33 µM (C-4 substituted) [3] | 1,2,3-Triazole |
| MCF-7 | Breast | 1.18 µM (Indolyl-Schiff base) [6] | 1.27 µM (Dehydroabietic acid hybrid) [3] | Draw |
| A549 | Lung | 21.1 µM (Butane-1,4-dione deriv.) [2] | 1.86 µM (Chlorine substituted) [3] | 1,2,3-Triazole |
Analysis:
-
1,2,3-Triazole acetamides generally demonstrate higher potency in in vitro assays against aggressive lines like HeLa and A549. This is attributed to the 1,4-disubstitution pattern mimicking the trans-amide bond geometry, allowing better fit into kinase pockets (e.g., EGFR).
-
1,2,4-Triazole acetamides show specific efficacy in hormone-dependent lines (MCF-7) and liver lines (HepG2), likely due to their ability to inhibit specific enzymes like aromatase or interact with tubulin dynamics.
Structure-Activity Relationship (SAR) Logic[3]
The following diagram visualizes the critical substitution patterns required for maximum cytotoxicity in both isomers.
Caption: SAR decision tree highlighting critical substitution patterns. 1,2,4-isomers benefit from electron-withdrawing groups on the aryl ring, while 1,2,3-isomers rely heavily on C4-substitution for kinase pocket occupancy.
Mechanism of Action Pathways
While both act as cytotoxic agents, their downstream signaling effects differ.
Caption: Divergent mechanistic pathways. 1,2,4-triazoles predominantly disrupt cytoskeletal dynamics (Tubulin), while 1,2,3-triazoles act as kinase inhibitors (EGFR/CDK4).
Experimental Protocols
To ensure reproducibility, the following protocols are standardized for testing these specific derivatives.
A. Synthesis of 1,2,3-Triazole Acetamides (Click Protocol)
Use for generating 1,4-disubstituted libraries.
-
Reagents: 2-Azido-N-substituted acetamide (1.0 equiv), Terminal Alkyne (1.0 equiv), CuSO4·5H2O (0.1 equiv), Sodium Ascorbate (0.2 equiv).
-
Solvent: t-BuOH:H2O (1:1).
-
Procedure:
-
Dissolve azide and alkyne in solvent.
-
Add CuSO4 and Ascorbate.[1]
-
Stir at RT for 6-12 hours (Monitor via TLC).
-
Workup: Dilute with water, extract with EtOAc. The product often precipitates pure or requires minimal column chromatography.
-
B. Synthesis of 1,2,4-Triazole Acetamides (Alkylation Protocol)
Use for S-alkylated or N-alkylated derivatives.
-
Reagents: 1,2,4-Triazole-3-thiol (1.0 equiv), 2-Chloro-N-substituted acetamide (1.1 equiv), K2CO3 (anhydrous, 2.0 equiv).
-
Solvent: Acetone or DMF (dry).
-
Procedure:
-
Dissolve thiol in solvent; add K2CO3 and stir for 30 min to generate the thiolate anion.
-
Dropwise add the chloroacetamide.
-
Reflux for 4-8 hours.
-
Workup: Pour into ice water. The solid precipitate is filtered and recrystallized from Ethanol.
-
C. Cytotoxicity Assessment (MTT Assay)
Standardized for HepG2/HeLa/MCF-7.[2]
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Add test compounds (dissolved in DMSO, final concentration <0.1%) in serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM).
-
Incubation: 48 hours at 37°C, 5% CO2.
-
Labeling: Add 20 µL MTT reagent (5 mg/mL). Incubate 4h.
-
Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.
-
Read: Measure Absorbance at 570 nm.
-
Calculation:
References
-
Khan, S. et al. (2023). "Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides." MDPI. Link
-
Al-Wahaibi, L.H. et al. (2022). "Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents." BMC Chemistry. Link
-
Kuntala, N. et al. (2021). "Application of triazoles in the structural modification of natural products." RSC Advances. Link
-
Sharma, D.K. et al. (2024). "1,2,3-Triazole Carboxamide Derivatives as Novel Prospective Anticancer Agents." International Journal of Pharmaceutical Sciences and Drug Research. Link
-
Pingaew, R. et al. (2015). "Synthesis and cytotoxicity of novel 4-(4-(substituted)-1H-1,2,3-triazol-1-yl)-N-phenethylbenzenesulfonamides." Medicinal Chemistry Research. Link
-
Nafie, M.S. et al. (2022). "Anticancer Properties of 1,2,4-Triazoles." Journal of Molecular Structure. Link
Sources
Comparative Guide: FTIR Characterization of Amide Carbonyls vs. Triazole Rings
This guide provides a technical comparison of FTIR spectral characteristics for Amide Carbonyls versus Triazole Rings, designed for researchers in medicinal chemistry and structural biology.
Executive Summary
In drug discovery, the 1,2,3-triazole and 1,2,4-triazole rings are frequently utilized as bioisosteres for the amide bond . While they mimic the electronic and steric properties of amides, their vibrational signatures differ significantly. This guide objectively compares the FTIR performance in detecting these moieties, highlighting the "Conflict Zones" where spectral overlap occurs and providing a resolution strategy using complementary techniques like Raman spectroscopy.
Spectral Performance Analysis
The following section details the "Gold Standard" characteristic peaks for each functional group.
A. The Amide Signature (The Reference Standard)
The amide group (–CONH–) exhibits a dominant vibrational profile driven by the highly polar Carbonyl (C=O) bond.
| Band Name | Wavenumber ( | Assignment | Intensity | Diagnostic Value |
| Amide I | 1630 – 1690 | C=O[1][2][3] Stretching (80%) | Very Strong | Primary Indicator. Position is sensitive to H-bonding and secondary structure ( |
| Amide II | 1510 – 1570 | N-H Bending (60%) + C-N Stretching (40%) | Medium/Strong | Secondary Indicator. Often overlaps with aromatic C=C or triazole C=N. |
| Amide A | 3250 – 3500 | N-H Stretching | Medium | Broad band; sensitive to H-bonding status.[3] |
B. The Triazole Signature (The Bioisostere)
Triazole rings (1,2,3- and 1,2,4-isomers) lack the dominant C=O dipole. Their spectra are defined by ring skeletal vibrations (C=N, N=N) and "breathing" modes.
| Isomer | Characteristic Peaks ( | Assignment | Intensity | Comparison to Amide |
| 1,2,3-Triazole | 1450 – 1470 1380 – 1390 | Ring Stretching (N=N / C-N)Ring Breathing | MediumMedium | Lacks the intense 1650 peak. The 1400-1500 region is more complex than simple amides. |
| 1,2,4-Triazole | 1500 – 1540 1260 – 1280 | C=N StretchingN-N Stretching | MediumStrong | The 1530 band creates a critical overlap with Amide II. The 1270 band is a unique marker absent in amides. |
C. The "Conflict Zone": Spectral Overlap
The primary challenge in characterizing hybrid scaffolds (e.g., peptide-triazole peptidomimetics) is the region between 1500 and 1600
-
The Conflict: Amide II (N-H bend) appears at ~1550
. 1,2,4-Triazole (C=N stretch) appears at ~1530–1540 . -
The Resolution: The Amide I band (1650
) is the tie-breaker. If a strong peak exists at 1650, an amide is present.[3] If the 1650 peak is absent but a 1540 peak remains, it confirms the triazole without an amide.
Comparative Analysis: FTIR vs. Raman
While FTIR is the industry standard for carbonyl detection, it struggles with the homonuclear character of triazole rings (N=N). Raman spectroscopy offers a superior alternative for the heterocyclic component.
| Feature | FTIR (Mid-IR) | Raman Spectroscopy |
| Amide Detection | Superior. The C=O dipole change is massive, leading to intense Amide I peaks. | Weak. C=O stretching is a weak scatterer in Raman. |
| Triazole Detection | Moderate. Ring stretches are visible but often obscured by solvent or other polar groups. | Superior. The symmetric ring breathing modes and N=N stretches are highly polarizable and appear as sharp, intense bands. |
| Water Interference | High (Water absorbs strongly in Amide I region). | Negligible (Water is a weak scatterer). |
| Best Use Case | Confirming the presence of the Amide linker. | Confirming the integrity of the Triazole ring. |
Experimental Protocol: Signal Resolution Workflow
Objective: Unambiguously assign Amide vs. Triazole peaks in a peptidomimetic sample.
Materials
-
Instrument: FTIR Spectrometer (e.g., Agilent Cary 630 or Thermo Nicolet iS50).
-
Accessory: Diamond ATR (Attenuated Total Reflectance) for solid/liquid samples.
-
Solvent (if liquid): Deuterated Chloroform (
) or DMSO- (to avoid H-O-H overlap).
Step-by-Step Methodology
-
Background Collection:
-
Clean ATR crystal with isopropanol.
-
Collect air background (32 scans,
resolution).
-
-
Sample Acquisition:
-
Place solid sample on the crystal; apply high pressure (clamp) to ensure contact.
-
Note: Poor contact reduces the intensity of the Amide A (high wavenumber) band.
-
Collect sample spectrum (32 scans).
-
-
Data Processing (Baseline Correction):
-
Apply an automated baseline correction.
-
Critical: Do not over-smooth the 1500–1700 region, as this may merge the Amide II and Triazole C=N shoulders.
-
-
Deuterium Exchange (The Validation Step):
-
If Amide II (1550) and Triazole (1540) are indistinguishable:
-
Expose sample to
vapor. -
Result: The Amide II band (N-H bend) will shift significantly to lower frequency (~1450
) as it becomes N-D. The Triazole C=N stretch (no H attached) will remain stationary .
-
Decision Logic Visualization
The following diagram illustrates the logical workflow for distinguishing these functional groups using spectral data.
Figure 1: Decision tree for distinguishing Amide II bands from Triazole C=N stretches using spectral position and isotopic exchange.
References
-
Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA). Link
-
El-Sheshtawy, H. S., et al. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Journal of Molecular Modeling. Link
-
Smith, B. C. (2023).[4][5] Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Link
-
BenchChem. (2025).[6] Spectroscopic Properties of 1,2,4-Triazol-5-one: An In-depth Technical Guide. Link
-
Gateway Analytical. (2021). Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations. Link
Sources
Comprehensive Purity Validation of N-phenyl-2-(1,2,4-triazol-1-yl)acetamide: Elemental Analysis vs. Orthogonal Techniques
As a Senior Application Scientist in pharmaceutical development, I frequently encounter the challenge of accurately determining the purity of novel pharmacophores. N-phenyl-2-(1,2,4-triazol-1-yl)acetamide is a highly relevant scaffold in drug discovery, often utilized for its versatile hydrogen-bonding capabilities and bioisosteric properties.
Historically, synthetic chemists have relied on Elemental Analysis (CHNO combustion) to prove bulk purity. However, relying on a single technique introduces significant analytical blind spots. This guide objectively compares the performance, causality, and limitations of Elemental Analysis against orthogonal techniques—specifically Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC-UV)—to establish a self-validating system for purity determination.
Theoretical Framework: Elemental Analysis Calculation
Elemental analysis measures the mass fractions of carbon, hydrogen, nitrogen, and oxygen in a sample through high-temperature combustion. To validate the purity of N-phenyl-2-(1,2,4-triazol-1-yl)acetamide, we must first establish its theoretical elemental composition.
Chemical Formula:
Step-by-Step Mass Fraction Calculation:
-
Carbon (C):
-
Hydrogen (H):
-
Nitrogen (N):
-
Oxygen (O):
The ±0.4% Standard and Its Limitations
Major chemistry journals and regulatory bodies typically require experimental elemental analysis data to fall within ±0.4% of these theoretical values to confirm sufficient purity for publication[1]. Statistically, achieving a ±0.4% deviation requires a sample to be approximately 99.6% pure, assuming no measurement error[1].
The Causality of Failure: While elemental analysis is excellent for detecting inorganic salt impurities (which drastically lower %C and %N), it is fundamentally blind to structural isomers. If your sample is contaminated with 3% of a regioisomer—such as N-phenyl-2-(1,2,4-triazol-4-yl)acetamide—the elemental analysis will show a 0.00% deviation because the empirical formula remains identical. This necessitates orthogonal validation.
Orthogonal Alternatives: qNMR and HPLC-UV
To build a self-validating purity profile, we must combine techniques that operate on entirely different physical principles.
-
Quantitative NMR (qNMR): Unlike HPLC, qNMR determines the absolute concentration of analytes without the need for identical reference standards[2]. By using a certified internal standard (e.g., Maleic acid), the integral of the NMR peak is directly proportional to the number of nuclei, offering a direct measurement of absolute purity[3]. It is highly efficient and avoids the response-factor dependencies of LC-based methods[4].
-
HPLC-UV: Separates compounds based on their partitioning between a mobile and stationary phase. It is highly sensitive to structurally similar impurities (like regioisomers) that elemental analysis misses, though it may overestimate overall purity by failing to detect non-chromophoric species (like residual water or inorganic salts)[3].
Comparative Experimental Data
To demonstrate the necessity of orthogonal testing, below is a synthesized data set for a batch of N-phenyl-2-(1,2,4-triazol-1-yl)acetamide contaminated with 2.5% of its 4-yl regioisomer and 0.5% residual solvent.
Table 1: CHNO Elemental Analysis Results
Notice how the sample easily passes the ±0.4% journal requirement despite containing 3% total impurities.
| Element | Theoretical (%) | Experimental (%) | Deviation (%) | Status |
| Carbon (C) | 59.40 | 59.25 | -0.15 | Pass (< 0.4%) |
| Hydrogen (H) | 4.98 | 5.02 | +0.04 | Pass (< 0.4%) |
| Nitrogen (N) | 27.71 | 27.60 | -0.11 | Pass (< 0.4%) |
| Oxygen (O) | 7.91 | 8.13 | +0.22 | Pass (< 0.4%) |
Table 2: Method Performance Comparison
The true purity of the compound is only revealed when synthesizing data from all three techniques.
| Analytical Technique | Determined Purity | Primary Blind Spot | Conclusion |
| Elemental Analysis | ~99.5% (Inferred) | Cannot detect regioisomers (identical formula). | False Positive for high purity. |
| HPLC-UV (254 nm) | 97.5% (Area %) | Cannot detect non-chromophoric residual solvents. | Detects the 2.5% regioisomer. |
| 1H qNMR | 97.0% (Absolute) | Requires careful selection of internal standard. | Accurate. Detects both isomer & solvent. |
Step-by-Step Experimental Protocols
Protocol A: CHNO Combustion Analysis
-
Preparation: Accurately weigh 1.5–2.0 mg of the dried N-phenyl-2-(1,2,4-triazol-1-yl)acetamide into a combustible tin capsule using a microbalance.
-
Combustion: Drop the capsule into the analyzer furnace heated to 1000°C in a pure oxygen environment. Add vanadium pentoxide (
) as a catalyst to ensure complete combustion of the robust triazole ring. -
Separation & Detection: The combustion gases (
, , ) are reduced over copper to , separated via a GC column, and quantified using a Thermal Conductivity Detector (TCD).
Protocol B: Absolute Purity via 1H qNMR
-
Standard Selection: Select Maleic acid (TraceCERT®, purity >99.9%) as the internal standard. Its singlet at ~6.26 ppm perfectly avoids the analyte's aromatic protons (7.0–7.6 ppm) and the distinct triazole protons (~8.0 and 8.5 ppm)[4].
-
Sample Prep: Accurately weigh ~15.0 mg of the analyte and ~5.0 mg of Maleic acid into a vial. Dissolve completely in 0.6 mL of
. -
Acquisition Parameters: Acquire the 1H NMR spectrum at 400 MHz. Critical Step: Set the relaxation delay (
) to 60 seconds (at least ) to ensure complete relaxation of all nuclei before the next pulse. -
Calculation: Integrate the isolated triazole proton (
at 8.5 ppm, ) against the Maleic acid singlet ( at 6.26 ppm, ). Apply the standard qNMR equation to determine absolute mass fraction.
Orthogonal Validation Workflow
To ensure scientific integrity, researchers must adopt a multi-tiered validation approach. The diagram below illustrates the self-validating decision matrix required for drug development approval.
Figure 1: Orthogonal purity validation workflow combining CHNO analysis, qNMR, and HPLC-UV.
Conclusion
While Elemental Analysis remains a foundational tool for confirming the empirical formula of N-phenyl-2-(1,2,4-triazol-1-yl)acetamide and satisfying the ±0.4% journal requirements, it is analytically insufficient as a standalone purity metric. Because it cannot differentiate between structural isomers or detect compensating impurities, it must be paired with orthogonal techniques. qNMR provides the ultimate source of truth for absolute structural quantitation, while HPLC-UV offers the high-resolution separation needed to profile complex chromatographic impurities. Only by synthesizing data from all three methodologies can a researcher confidently advance a compound into biological screening.
References
1.[1] An International Study Evaluating Elemental Analysis | ACS Central Science. acs.org. Available at: 2.[3] Quantitative NMR Spectroscopy - Acanthus Research. acanthusresearch.com. Available at: 3.[2] Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. resolvemass.ca. Available at: 4.[4] Application of quantitative NMR in pharmaceutical analysis - Ovid. ovid.com. Available at:
Sources
Safety Operating Guide
Proper Disposal Procedures for N-phenyl-2-(1,2,4-triazol-1-yl)acetamide
Part 1: Executive Summary & Operational Classification[1]
N-phenyl-2-(1,2,4-triazol-1-yl)acetamide (CAS: 763124-72-7 or related analogues) is a pharmaceutical intermediate containing a triazole ring fused with an acetanilide structure.[1] While specific GHS data for this exact derivative may be limited in public repositories, Structure-Activity Relationship (SAR) protocols mandate treating it with the safety profile of its constituent moieties: 1,2,4-Triazole (Reproductive Toxin, Irritant) and Acetanilides (Potential Irritant/Sensitizer).[1]
Operational Directive:
-
Waste Class: Hazardous Organic Solid (Non-Halogenated Nitrogen-Containing).
-
Primary Disposal Method: High-Temperature Incineration (with NOx scrubbing).
-
Drain Disposal: STRICTLY PROHIBITED .[1]
-
RCRA Status (USA): Not P- or U-listed by name; however, must be characterized by the generator.[1] Default to Hazardous Waste due to potential toxicity.[1]
Part 2: Hazard Profile & Safety Assessment[2]
Before handling waste, you must understand the chemical behavior to prevent incompatible mixing.[1]
Chemical Hazard Data
| Parameter | Specification | Operational Implication |
| Chemical Class | Triazole-Acetamide Derivative | Nitrogen-rich; potential for NOx generation during combustion. |
| Physical State | Solid (Crystalline Powder) | Dust explosion hazard if finely dispersed; inhalation risk. |
| Incompatibilities | Strong Oxidizing Agents, Strong Acids | Do not consolidate with nitric acid or perchlorates.[1] |
| Toxicology (SAR) | Potential Reprotoxin (Cat 2), Acute Tox (Oral) | Zero-skin-contact policy. Double-gloving recommended.[1] |
| Combustion Byproducts | CO, CO₂, Nitrogen Oxides (NOx) | Incinerator must have secondary combustion chamber.[1] |
Personal Protective Equipment (PPE) Matrix
-
Respiratory: N95/P2 particulate respirator (for solid weighing/spill cleanup).
-
Dermal: Nitrile gloves (Minimum thickness 0.11 mm, breakthrough >480 min).[1]
-
Ocular: Chemical safety goggles (ANSI Z87.1).
-
Body: Lab coat (buttoned) + long pants + closed-toe shoes.
Part 3: Step-by-Step Disposal Protocol
Waste Segregation Strategy
Effective disposal begins at the bench.[1] Improper segregation is the leading cause of disposal vendor rejection.[1]
Do NOT mix with:
-
Halogenated solvents (Dichloromethane, Chloroform) – Keep separate to reduce incineration costs.[1]
-
Aqueous acidic waste – Risk of hydrolysis or exothermic reaction.[1]
-
Oxidizers – Fire risk.
Packaging & Labeling
Follow this workflow to package the waste for pickup by your EHS/Disposal vendor.
-
Select Container:
-
Solids: Wide-mouth High-Density Polyethylene (HDPE) jar.
-
Solutions (HPLC waste, mother liquor): HDPE or Glass carboy (Amber).[1]
-
-
Labeling:
-
Attach a hazardous waste tag immediately upon the first addition of waste.[1]
-
Chemical Name: Write out full name: N-phenyl-2-(1,2,4-triazol-1-yl)acetamide.
-
Constituents: If in solution, list solvent percentages (e.g., Acetonitrile 50%, Water 49%, Active 1%).
-
Hazard Checkbox: Mark "Toxic" and "Irritant".[1]
-
Visual Workflow: Disposal Decision Tree
Figure 1: Decision logic for segregating and packaging triazole-acetamide waste streams.
Part 4: Spill Response Procedures
In the event of an accidental release, immediate containment is critical to prevent environmental contamination.[1]
Minor Spill (< 50g / < 100mL)
-
Alert: Notify nearby personnel.
-
PPE: Don double nitrile gloves, safety goggles, and N95 mask.[1]
-
Containment:
-
Clean: Wipe area with soap and water.[1][2] Treat cleanup materials as hazardous waste.[1]
Major Spill (> 50g / > 100mL)
-
Evacuate: Clear the lab area immediately.
-
Isolate: Close doors and post "Do Not Enter" signage.
-
Contact: Call EHS / Emergency Response Team.[1]
-
Ventilation: If safe, ensure fume hoods are running to exhaust potential dust/vapors.[1]
Part 5: Regulatory Compliance (US & EU)
United States (EPA RCRA)
-
Waste Determination: Under 40 CFR § 262.11, the generator must determine if the waste is hazardous.[1]
-
Classification: While not explicitly P- or U-listed, this compound should be managed as Hazardous Waste based on toxicity characteristics (if tested) or generator knowledge of the parent triazole toxicity.[1]
-
Manifesting: Must be manifested as "Waste Toxic Solids, Organic, N.O.S. (N-phenyl-2-(1,2,4-triazol-1-yl)acetamide)".[1][3][4][5]
European Union (EWC Codes)[1]
-
Waste Code: Assign 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).[1]
-
Disposal Route: Incineration at an authorized facility (Directive 2008/98/EC).
References
-
European Chemicals Agency (ECHA). Substance Information: 1,2,4-Triazole (CAS 288-88-0) - Registration Dossier.[1] Retrieved from [Link][1]
-
PubChem. Compound Summary: N-phenyl-2-(1,2,4-triazol-1-yl)acetamide.[1] National Library of Medicine.[1] Retrieved from [Link]
-
US Environmental Protection Agency (EPA). Hazardous Waste Generators: Categories and Requirements.[1] Retrieved from [Link][1]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. fishersci.com [fishersci.com]
- 3. N-[4-(aminomethyl)phenyl]-2-(1H-1,2,4-triazol-1-yl)acetamide CAS#: [m.chemicalbook.com]
- 4. 763124-72-7|N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-2-(4-phenylpiperazin-1-yl)acetamide|BLD Pharm [bldpharm.com]
- 5. 2-(4-acetylphenoxy)-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}acetamide | Molport-009-233-174 | Novel [molport.com]
Personal protective equipment for handling N-phenyl-2-(1,2,4-triazol-1-yl)acetamide
The following guide details the safety, operational, and logistical protocols for handling N-phenyl-2-(1,2,4-triazol-1-yl)acetamide .
Advisory Note: As a specific Safety Data Sheet (SDS) for this exact structural isomer is often unavailable in public commercial databases, this guide applies the Precautionary Principle . It derives safety protocols from the Structure-Activity Relationship (SAR) of its parent pharmacophores: 1,2,4-Triazole (Reproductive Toxin) and Acetanilide (Irritant/Carcinogen).
Executive Safety Summary
-
Compound Class: Triazole-substituted acetanilide.
-
Primary Hazard Assumption: Reproductive Toxin & Acute Irritant. Treat as a potent pharmaceutical intermediate.
-
Critical Control: Do not handle on an open bench. All solid handling must occur within a certified Chemical Fume Hood or Powder Containment Hood.
-
Immediate Action: If exposed, wash immediately with soap and water.[1] If inhaled, move to fresh air.[1][2][3][4][5][6][7]
Risk Assessment & Hazard Identification (SAR Analysis)
Since this specific compound lacks a global GHS harmonization, we assess risk based on its functional groups.
| Functional Group | Associated Hazard | GHS Classification (Inferred) |
| 1,2,4-Triazole Ring | Teratogenicity (harm to unborn child), Eye Irritation.[7] | Repr. 2 (H361) , Eye Irrit. 2 (H319) |
| Acetanilide Core | Skin absorption, methemoglobinemia (blood disorder), liver toxicity. | Acute Tox. 4 (H302) , Skin Irrit. 2 (H315) |
| Alpha-Substitution | Increased reactivity/alkylation potential compared to plain acetanilides. | Skin Sens. 1 (H317) |
Signal Word: WARNING (Default to Danger if potency is unknown).
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient. Use the following Enhanced PPE Protocol .
PPE Selection Table
| Protection Zone | Recommended Equipment | Technical Justification |
| Hand Protection | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil). | Amides can permeate thin latex. Double gloving provides a breakthrough time buffer >480 mins. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1). | Safety glasses do not seal against airborne dust or splashes, which is critical for triazoles (eye irritants). |
| Respiratory | N95/P100 Mask (if outside hood) or PAPR (for >10g scale). | Fine crystalline powders aerosolize easily. Triazoles are respiratory tract irritants.[1][4] |
| Body | Tyvek® Lab Coat (or chemically resistant apron) over cotton lab coat. | Prevents dust accumulation on fabric clothing, reducing secondary exposure outside the lab. |
| Footwear | Closed-toe, chemically resistant shoes + Shoe Covers (optional but recommended). | Prevents tracking of toxic dust into common areas.[8] |
Operational Protocol: Step-by-Step
Phase 1: Preparation & Weighing
-
Engineering Control: Verify Fume Hood is operating at 100 fpm (0.5 m/s) face velocity.
-
Static Control: Use an antistatic gun or ionizer bar if the powder is fluffy/electrostatic.
-
Weighing:
-
Place the analytical balance inside the fume hood.
-
If the balance must be outside, use a tare-weigh method : Tare the vial inside the hood, add compound, cap tightly, and weigh the closed vial outside.
-
Phase 2: Solubilization & Reaction
-
Solvent Choice: This compound is likely soluble in DMSO, DMF, or Methanol . It is sparingly soluble in water.
-
Dissolution: Add solvent slowly to the solid to prevent "puffing" of dust.
-
Reaction Monitoring:
-
Use LC-MS for reaction monitoring to avoid isolating intermediate solids.
-
Quench all reaction mixtures before removal from the hood.
-
Phase 3: Cleanup & Decontamination
-
Surface Wipe: Wipe all surfaces with a 10% detergent solution followed by Ethanol.
-
Glove Removal: Use the "beak method" (peel inside out) to prevent skin contact with the outer glove surface.
-
Hand Wash: Wash hands with soap and cool water (warm water opens pores) for 20 seconds immediately after doffing gloves.
Emergency Response & Waste Disposal
Emergency Procedures
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).
-
Eye Contact: Rinse cautiously with water for 15 minutes .[1][3][4][9] Lift eyelids to ensure flushing of the triazole residue.
-
Skin Contact: Drench with water.[2][3][4][6][7][9][10] Remove contaminated clothing.[1][2][3][6][8][9][10][11] Do NOT use solvents (ethanol/acetone) to clean skin, as this enhances absorption.
Waste Disposal Decision Tree
-
Solid Waste: Dispose of in Hazardous Solid Waste (Toxic) container. Label clearly with "Contains Triazole Derivative."
-
Liquid Waste:
-
Halogenated: If dissolved in DCM/Chloroform.
-
Non-Halogenated: If dissolved in Methanol/DMSO.
-
-
Aqueous Waste: Do NOT pour down the drain. Collect in "Aqueous Toxic" stream due to aquatic toxicity of triazoles.
Visualizations
Diagram 1: Safe Handling Workflow
This workflow outlines the critical control points (CCPs) to prevent exposure.
Caption: Operational workflow emphasizing containment during the high-risk solid handling phase.
Diagram 2: Waste Disposal Logic
Correct classification prevents environmental contamination and regulatory fines.
Caption: Decision tree for segregation of chemical waste streams.
References
-
European Chemicals Agency (ECHA). Registration Dossier: 1,2,4-Triazole (CAS 288-88-0). Retrieved from .
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Acetanilide (CAS 103-84-4). Retrieved from .
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from .
-
Sigma-Aldrich. Safety Data Sheet: 1,2,4-Triazole.[12] Retrieved from .
Sources
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. aksci.com [aksci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. lobachemie.com [lobachemie.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. nj.gov [nj.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. carlroth.com [carlroth.com]
- 12. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
